4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(6-chloro-2-methylpyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGDYMACJFZROW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604052 | |
| Record name | 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22177-99-7 | |
| Record name | 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and potential therapeutic applications, with a focus on its role as a putative inhibitor of the PI3K/Akt/mTOR signaling pathway. Detailed methodologies for its synthesis are provided, alongside visualizations of its mechanism of action to support further research and development efforts.
Chemical Properties
This compound is a substituted pyrimidine derivative. The incorporation of the morpholine moiety is a common strategy in medicinal chemistry to enhance the pharmacological profile of molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 22177-99-7 | [1] |
| Molecular Formula | C₉H₁₂ClN₃O | [2] |
| Molecular Weight | 213.66 g/mol | [2] |
| Melting Point | 101-103°C | [3] |
| Boiling Point | 356.7°C at 760 mmHg | [3] |
| Solubility | No data available |
Spectroscopic Data
2.1. ¹H NMR Spectroscopy (Predicted)
-
Methyl Protons (pyrimidine ring): A singlet is expected around δ 2.3-2.6 ppm.
-
Morpholine Protons (O-CH₂): A triplet is anticipated in the region of δ 3.7-3.9 ppm.
-
Morpholine Protons (N-CH₂): A triplet is expected around δ 3.5-3.7 ppm.
-
Pyrimidine Ring Proton: A singlet is predicted to appear in the aromatic region, likely around δ 6.5-7.0 ppm.
2.2. ¹³C NMR Spectroscopy (Predicted)
-
Methyl Carbon (pyrimidine ring): A signal is expected around δ 20-25 ppm.
-
Morpholine Carbons (N-CH₂): Signals are anticipated in the range of δ 45-50 ppm.
-
Morpholine Carbons (O-CH₂): Signals are expected around δ 65-70 ppm.
-
Pyrimidine Ring Carbons: Multiple signals are predicted in the aromatic region (δ 150-170 ppm).
2.3. Infrared (IR) Spectroscopy (Predicted)
-
C-H stretching (aliphatic): Bands are expected in the 2850-3000 cm⁻¹ region.
-
C=N and C=C stretching (pyrimidine ring): Absorbances are anticipated in the 1500-1650 cm⁻¹ range.
-
C-O-C stretching (morpholine ring): A strong band is expected around 1100-1150 cm⁻¹.
-
C-Cl stretching: A band in the 600-800 cm⁻¹ region is likely.
2.4. Mass Spectrometry (Predicted)
-
Molecular Ion Peak (M⁺): Expected at m/z 213 and 215 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.
-
Fragmentation: Common fragmentation patterns would likely involve the loss of the morpholine ring or parts of the pyrimidine ring.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the nucleophilic substitution of a chlorine atom on a di-chlorinated pyrimidine precursor with morpholine.
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, add a mild organic base, for example, N,N-diisopropylethylamine (DIPEA) (1.1 eq).
-
Addition of Morpholine: To this stirred solution, add morpholine (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature overnight or heated to reflux to ensure completion.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Biological Activity and Signaling Pathway
Derivatives of pyrimidine containing a morpholine moiety have been extensively investigated as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.
4.1. Proposed Mechanism of Action
This compound is hypothesized to act as an ATP-competitive inhibitor of PI3K. The morpholine oxygen is thought to form a key hydrogen bond in the hinge region of the kinase domain, a common interaction for many PI3K inhibitors. By blocking the activity of PI3K, the compound would prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, would inhibit the activation of downstream effectors like Akt and mTOR, leading to the suppression of cell growth and proliferation and the induction of apoptosis in cancer cells.
PI3K/Akt/mTOR Signaling Pathway Inhibition:
Conclusion
This compound is a compound with significant potential for further investigation in the field of drug discovery, particularly in oncology. Its structural similarity to known PI3K/Akt/mTOR inhibitors makes it an attractive candidate for development. This guide provides a foundational understanding of its chemical properties, a detailed protocol for its synthesis, and a proposed mechanism of action to aid researchers in their future studies. The lack of publicly available experimental spectral data highlights an area for future research to fully characterize this promising molecule.
References
An In-Depth Technical Guide to 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine (CAS: 22177-99-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its chemical and physical properties, provides a detailed synthesis protocol, and explores its potential biological activities, with a focus on its role as a putative inhibitor of the PI3K/Akt/mTOR signaling pathway. Experimental protocols for key assays are detailed, and logical and biological pathways are visualized to facilitate a deeper understanding of this compound for research and development purposes.
Chemical and Physical Properties
This compound is a substituted pyrimidine derivative. The incorporation of the morpholine moiety is a common strategy in medicinal chemistry to improve the pharmacokinetic profile and target engagement of drug candidates.
| Property | Value | Source |
| CAS Number | 22177-99-7 | N/A |
| Molecular Formula | C₉H₁₂ClN₃O | N/A |
| Molecular Weight | 213.66 g/mol | N/A |
| Appearance | White to off-white solid | [1] |
| Melting Point | 101-103 °C | [1] |
| Boiling Point (Predicted) | 356.7 ± 42.0 °C | [1] |
| Density (Predicted) | 1.276 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.33 ± 0.39 | [1] |
Note: Predicted values are computationally derived and should be confirmed by experimental data.
Synthesis
The primary synthetic route to this compound involves the nucleophilic substitution of a chlorine atom on the pyrimidine ring by the secondary amine of morpholine.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Dichloro-6-methylpyrimidine
-
Morpholine
-
Triethylamine (or other suitable base)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-6-methylpyrimidine (1.0 equivalent) in the chosen anhydrous solvent.
-
Add morpholine (1.1 equivalents) to the solution.
-
Add triethylamine (1.2 equivalents) to the reaction mixture to act as a base and scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, filter the mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.
Biological Activity and Mechanism of Action
Derivatives of pyrimidine and morpholine are well-represented in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities, including anticancer properties.[3][4] The morpholine moiety, in particular, is a key structural feature in many inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[5]
Anticancer Potential and the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[5] Its aberrant activation is a hallmark of many human cancers, making it a prime target for cancer therapy.[5] The morpholine ring in inhibitors often forms a critical hydrogen bond with the hinge region of the kinase domain of PI3K, contributing to their inhibitory activity.[5]
Given its structural similarity to known PI3K inhibitors, this compound is hypothesized to exert its anticancer effects through the inhibition of this pathway. Inhibition of PI3K would lead to the downstream deactivation of Akt and mTOR, ultimately resulting in decreased cancer cell proliferation and survival.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibitor [label="this compound", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activation", fontsize=8, fontcolor="#202124"]; PI3K -> PIP3 [label="Phosphorylation", fontsize=8, fontcolor="#202124"]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> PDK1 [label="Recruitment &\nActivation", fontsize=8, fontcolor="#202124"]; PDK1 -> Akt [label="Phosphorylation", fontsize=8, fontcolor="#202124"]; Akt -> mTORC1 [label="Activation", fontsize=8, fontcolor="#202124"]; mTORC1 -> CellGrowth [label="Promotion", fontsize=8, fontcolor="#202124"]; Inhibitor -> PI3K [label="Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } .dot Figure 1: The hypothesized mechanism of action of this compound via inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (PI3K)
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of the compound against PI3K isoforms.
-
Reagents and Materials: Recombinant human PI3K isoforms (α, β, δ, γ), lipid substrate (e.g., PIP2), ATP, kinase buffer, detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Serially dilute this compound in DMSO. b. In a 96-well plate, add the kinase, lipid substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ADP production. f. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay measures the cytotoxic or cytostatic effects of the compound on cancer cell lines.
-
Cell Lines: A panel of cancer cell lines, particularly those with known PI3K pathway activation (e.g., MCF-7, A549, HEPG2), should be used.[3]
-
Procedure: a. Seed the cancer cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours). c. Add the MTT reagent or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions. d. Measure the absorbance or luminescence, which is proportional to the number of viable cells. e. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
// Nodes Start [label="Start:\nCompound Synthesis\n& Purification", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitroKinase [label="In Vitro Kinase Assay\n(PI3K Isoforms)", fillcolor="#FBBC05", fontcolor="#202124"]; CellProlif [label="Cell Proliferation Assay\n(Cancer Cell Lines)", fillcolor="#FBBC05", fontcolor="#202124"]; WesternBlot [label="Western Blot Analysis\n(p-Akt levels)", fillcolor="#FBBC05", fontcolor="#202124"]; DataAnalysis [label="Data Analysis:\nIC50 Determination", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End:\nLead Candidate\nIdentification", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> InVitroKinase; Start -> CellProlif; CellProlif -> WesternBlot; InVitroKinase -> DataAnalysis; WesternBlot -> DataAnalysis; DataAnalysis -> End; } .dot Figure 2: A generalized experimental workflow for the initial biological evaluation of this compound.
Spectral Data
¹H NMR and ¹³C NMR
The NMR spectra of N-substituted morpholines have been studied, providing a basis for predicting the spectral features of the title compound.[6] For a related compound, 3-methyl-1-(4-(trifluoromethyl)benzyl)-6-morpholinopyrimidine-2,4(1H,3H)-dione, the following characteristic shifts were observed in CDCl₃:
-
¹H NMR (500 MHz, CDCl₃): δ 7.60 (d, 2H), 7.34 (d, 2H), 5.40 (s, 1H, pyrimidine), 5.16 (s, 2H, CH₂), 3.76 (t, 4H, morpholine), 3.32 (s, 3H, CH₃-pyrimidine), 2.90 (t, 4H, morpholine).[4]
-
¹³C NMR (125 MHz, CDCl₃): δ 162.97, 159.18, 152.72, 140.79, 130.16, 129.84, 127.04, 125.79, 125.27, 122.57, 90.48, 66.07, 51.46, 47.55, 27.99.[4]
Mass Spectrometry
The mass spectrum of the title compound is expected to show a molecular ion peak corresponding to its molecular weight (213.66 g/mol ).
Infrared (IR) Spectroscopy
The IR spectrum of a related compound, 3-methyl-1-(4-(trifluoromethyl)benzyl)-6-morpholinopyrimidine-2,4(1H,3H)-dione, shows characteristic peaks at (KBr, cm⁻¹): 2981.94 (CH aromatic), 2857.32 (CH aliphatic), 1656.56 (C=O), 1452.00 (C-O), and 1370.02 (C-N).[4]
Conclusion
This compound is a compound with significant potential for further investigation in the field of oncology drug discovery. Its structural features strongly suggest that it may act as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a clinically validated target for cancer therapy. The synthetic route is straightforward, allowing for the synthesis of analogs for structure-activity relationship (SAR) studies. The experimental protocols provided in this guide offer a framework for the biological evaluation of this compound and its derivatives. Further research is warranted to elucidate its precise mechanism of action, determine its potency and selectivity, and evaluate its efficacy in preclinical cancer models.
References
- 1. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine [webbook.nist.gov]
- 3. 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine | 118121-82-7 | Benchchem [benchchem.com]
- 4. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine. The information is curated for researchers and professionals involved in medicinal chemistry, pharmacology, and drug development.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a pyrimidine core substituted with a chloro group, a methyl group, and a morpholine ring. The morpholine moiety is a common pharmacophore in drug discovery, often improving the pharmacokinetic profile of a molecule.
Molecular Formula: C₉H₁₂ClN₃O[1]
Molecular Weight: 213.66 g/mol [1]
CAS Number: 22177-99-7
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClN₃O | [1] |
| Molecular Weight | 213.66 g/mol | [1] |
| CAS Number | 22177-99-7 | |
| Appearance | White crystals | |
| Solubility | Soluble in DMSO | [2] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis
A common synthetic route involves the reaction of 2,4-dichloro-6-methylpyrimidine with morpholine.
Materials:
-
2,4-dichloro-6-methylpyrimidine
-
Morpholine
-
N,N-diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Sodium sulfate
-
Silica gel for column chromatography
-
Heptane
-
Water
Procedure:
-
Dissolve 2,4-dichloro-6-methylpyrimidine in tetrahydrofuran (THF).
-
Cool the solution to 0°C with stirring.
-
Add N,N-diisopropylethylamine (DIPEA) followed by morpholine to the cooled solution.
-
Allow the reaction mixture to stir overnight at room temperature (20°C).
-
Evaporate the solvent under reduced pressure.
-
Resuspend the residue in water and extract twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate mixture as the eluent to yield the final product as white crystals.
Characterization Data
| Technique | Data |
| ¹H NMR (300 MHz, DMSO-d₆) | δ (ppm) = 6.73 (s, 1H), 3.65 (m, 4H), 3.58 (m, 4H), 2.25 (s, 3H) |
| Mass Spec. (MS ISP m/e) | 214.1/216.2 (100/34) [(M+H)⁺] |
Experimental Workflow
Caption: Workflow for the synthesis and characterization of the title compound.
Potential Biological Activity and Signaling Pathway
While specific biological data for this compound is not extensively published, the structural motif of a morpholine-substituted pyrimidine is prevalent in a class of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4]
The morpholine oxygen atom is known to form a crucial hydrogen bond with the hinge region of the kinase domain in many PI3K inhibitors.[4] Given the structural similarity of this compound to known PI3K inhibitors, it is plausible that this compound could exhibit inhibitory activity against this pathway.
Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion for Drug Development Professionals
This compound represents a molecule of interest for further investigation in drug discovery programs. Its straightforward synthesis and the established role of the pyrimidine-morpholine scaffold in kinase inhibition, particularly within the PI3K pathway, suggest its potential as a starting point for the development of novel therapeutic agents. Further screening and structure-activity relationship (SAR) studies are warranted to elucidate its specific biological targets and therapeutic potential.
References
Spectroscopic and Synthetic Profile of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of the heterocyclic compound 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related pyrimidine-morpholine hybrids to offer a predictive spectroscopic profile. The synthesis and characterization of such compounds are of significant interest in medicinal chemistry due to their potential as scaffolds for various therapeutic agents.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, based on the analysis of structurally similar compounds. These values should be considered as predictive and may vary slightly in experimental settings.
Table 1: Predicted ¹H-NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| Pyrimidine-H | ~6.5 - 7.0 | s | - |
| Morpholine-H (N-CH₂) | ~3.7 - 3.9 | t | ~4-5 |
| Morpholine-H (O-CH₂) | ~3.6 - 3.8 | t | ~4-5 |
| Methyl-H (CH₃) | ~2.4 - 2.6 | s | - |
Table 2: Predicted ¹³C-NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ ppm) |
| Pyrimidine C=N | ~160 - 165 |
| Pyrimidine C-Cl | ~155 - 160 |
| Pyrimidine C-N | ~150 - 155 |
| Pyrimidine C-H | ~90 - 95 |
| Morpholine C-N | ~45 - 50 |
| Morpholine C-O | ~65 - 70 |
| Methyl C | ~20 - 25 |
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 227.08 | Molecular ion peak, calculated for C₉H₁₂ClN₃O |
| [M+2]⁺ | 229.08 | Isotopic peak due to ³⁷Cl |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | ~3000 - 3100 | Medium |
| C-H (aliphatic) | ~2850 - 2960 | Medium-Strong |
| C=N (pyrimidine) | ~1600 - 1650 | Medium-Strong |
| C=C (pyrimidine) | ~1550 - 1600 | Medium-Strong |
| C-O-C (morpholine) | ~1100 - 1150 | Strong |
| C-N (pyrimidine-morpholine) | ~1350 - 1400 | Medium |
| C-Cl | ~700 - 800 | Medium-Strong |
Synthetic Pathway
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible synthetic route is outlined in the diagram below.
The Multifaceted Biological Activities of Substituted Morpholine Pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the diverse biological activities of substituted morpholine pyrimidine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. Possessing a unique structural scaffold, these derivatives have demonstrated promising potential as anticancer, anti-inflammatory, and antimicrobial agents. This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to facilitate further research and drug development endeavors.
Anticancer Activity: Targeting the PI3K/Akt/mTOR Signaling Pathway
Substituted morpholine pyrimidine derivatives have emerged as potent anticancer agents, primarily through their inhibitory action on the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. The morpholine moiety often plays a crucial role in binding to the hinge region of these kinases, contributing to the inhibitory activity.
Quantitative Anticancer Activity Data
The cytotoxic effects of various substituted morpholine pyrimidine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized in the tables below.
Table 1: Cytotoxic Activity of Pyrimidine-Morpholine Hybrids Against SW480 and MCF-7 Cancer Cell Lines [1][2]
| Compound ID | R-Group (Substitution on Benzyl Ring) | SW480 IC50 (µM) | MCF-7 IC50 (µM) |
| 2a | 4-H | 117.04 ± 3.45 | >100 |
| 2b | 3-Cl | 48.10 ± 2.10 | 89.20 ± 4.11 |
| 2c | 4-Br | 11.30 ± 1.14 | 35.40 ± 2.13 |
| 2d | 4-CH3 | 89.20 ± 3.15 | >100 |
| 2e | 4-F | 21.70 ± 1.21 | 45.10 ± 2.31 |
| 2f | 4-CN | 35.20 ± 1.54 | 68.70 ± 3.11 |
| 2g | 4-CF3 | 5.10 ± 2.12 | 19.60 ± 1.13 |
| 2h | 2,4-diCl | 58.60 ± 2.51 | 95.40 ± 4.23 |
| 5-FU | - | 4.90 ± 0.83 | - |
| Cisplatin | - | 16.10 ± 1.10 | - |
Table 2: Cytotoxic Activity of Morpholine Substituted Quinazoline Derivatives [3]
| Compound ID | Substitution on Phenyl Ring | A549 IC50 (µM) | MCF-7 IC50 (µM) | SHSY-5Y IC50 (µM) |
| AK-1 | Unsubstituted | - | - | - |
| AK-3 | N,N-dimethyl amine | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |
| AK-10 | - | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell regulation and how morpholine pyrimidine derivatives can intervene.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine pyrimidine derivatives.
Anti-inflammatory Activity
Several substituted morpholine pyrimidine derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2).
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro anti-inflammatory activity of selected morpholine pyrimidine derivatives, focusing on their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4]
Table 3: Inhibition of Nitric Oxide Production by Morpholinopyrimidine Derivatives [4]
| Compound ID | Substitution on Phenyl Ring | NO Production Inhibition (%) at 12.5 µM |
| V1 | H | ~20 |
| V2 | 4-CH3 | ~25 |
| V3 | 4-OCH3 | ~30 |
| V4 | 4-OCH3 | ~75 |
| V5 | 4-Cl | ~40 |
| V6 | 4-Br | ~45 |
| V7 | 2-F | ~50 |
| V8 | 4-F | ~80 |
Antimicrobial Activity
The morpholine pyrimidine scaffold has also been explored for its potential in developing novel antimicrobial agents. Certain derivatives have shown activity against a range of bacterial and fungal strains.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The MIC values for representative morpholine pyrimidine derivatives against various microorganisms are presented below.
Table 4: Antimicrobial Activity (MIC in µg/mL) of Morpholine Derivatives [5]
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| 12 | 25 | 21 | 29 | - | 20 | 40 |
| Standard* | - | - | - | - | - | - |
*Note: The original source did not specify the standard drug used for comparison in this particular table.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays cited in this guide.
Synthesis of the Morpholine Pyrimidine Core
A general and efficient method for the synthesis of the 4,6-disubstituted-2-morpholinopyrimidine core involves a sequential palladium-catalyzed cross-coupling reaction.[6]
General Procedure:
-
Starting Material: 4,6-dichloro-2-(4-morpholinyl)pyrimidine is used as the starting material.
-
First Cross-Coupling: A selective Suzuki or Stille coupling is performed at the more reactive C4 position with an appropriate organoboron or organotin reagent in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Second Cross-Coupling: The second substituent is introduced at the C6 position via another cross-coupling reaction with a different organometallic reagent under similar conditions.
-
Purification: The final product is purified using column chromatography on silica gel.
The following diagram illustrates the general workflow for the synthesis.
Caption: General synthetic workflow for 4,6-disubstituted-2-(4-morpholinyl)pyrimidines.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined.
Nitric Oxide (NO) Inhibition Assay
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.
-
Compound and LPS Treatment: Cells are pre-treated with the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Griess Reaction: 50 µL of the supernatant is mixed with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a 10-15 minute incubation at room temperature, the absorbance is measured at 540-550 nm.
-
Quantification: The nitrite concentration is determined using a sodium nitrite standard curve, and the percentage of NO inhibition is calculated.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol (Broth Microdilution Method):
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Conclusion
Substituted morpholine pyrimidine derivatives represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel therapeutic agents based on this privileged chemical structure. The structure-activity relationships highlighted in the quantitative data provide a solid foundation for the rational design of more potent and selective derivatives. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them towards clinical applications.
References
- 1. Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine represents a significant scaffold in medicinal chemistry, embodying the convergence of two "privileged structures": the pyrimidine ring and the morpholine moiety. This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, and, most critically, its established and potential roles in drug discovery, with a primary focus on its application as a kinase inhibitor, particularly within the PI3K/Akt/mTOR signaling pathway. This document furnishes detailed experimental protocols for the synthesis and biological evaluation of this compound and related derivatives, alongside visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.
Introduction: The Power of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." Both the pyrimidine and morpholine rings fall into this esteemed category, making their combination in this compound a subject of considerable interest for drug discovery.
The pyrimidine nucleus is a cornerstone of numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[1][2] Its nitrogen atoms act as hydrogen bond acceptors, and the aromatic system allows for diverse substitutions to fine-tune electronic and steric properties for optimal target engagement.
The morpholine ring is frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[3] It can improve aqueous solubility, metabolic stability, and oral bioavailability. Furthermore, the morpholine oxygen can act as a crucial hydrogen bond acceptor, anchoring the molecule within the active site of a biological target.
The amalgamation of these two scaffolds in this compound creates a versatile building block for the synthesis of targeted therapies, particularly kinase inhibitors.
Synthesis and Chemical Properties
The synthesis of this compound and its isomers typically involves the nucleophilic substitution of a di-chlorinated pyrimidine with morpholine. The regioselectivity of the reaction can be controlled by the reaction conditions.
Chemical Properties:
| Property | Value |
| CAS Number | 22177-99-7 |
| Molecular Formula | C₉H₁₂ClN₃O |
| Molecular Weight | 213.66 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents such as DMSO, methanol, and ethyl acetate |
Role in Medicinal Chemistry: A Focus on Kinase Inhibition
The 4-(pyrimidin-4-yl)morpholine core is a well-established pharmacophore for the inhibition of phosphatidylinositol 3-kinases (PI3Ks) and other related kinases in the PI3K-related kinase (PIKK) family, such as the mammalian target of rapamycin (mTOR). The morpholine oxygen is key to this activity, forming a critical hydrogen bond with the hinge region of the kinase domain.
While specific quantitative data for this compound is not extensively available in public literature, its structural similarity to known PI3K and mTOR inhibitors strongly suggests its potential as an intermediate or a lead compound for the development of inhibitors targeting the PI3K/Akt/mTOR signaling pathway. Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][4] Its dysregulation is implicated in numerous diseases, particularly cancer.
Caption: The PI3K/Akt/mTOR signaling pathway and the proposed inhibitory action of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of its isomer, 4-(2-chloro-6-methyl-pyrimidin-4-yl)-morpholine.[6]
Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Materials:
-
4,6-dichloro-2-methylpyrimidine
-
Morpholine
-
N,N-diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Heptane and Ethyl acetate for elution
Procedure:
-
To a solution of 4,6-dichloro-2-methylpyrimidine (1.0 equivalent) in anhydrous THF, add DIPEA (1.1 equivalents) and morpholine (1.1 equivalents) at 0°C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate gradient to yield the title compound.
In Vitro PI3K Kinase Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the inhibitory activity of the compound against PI3K isoforms.
Workflow for PI3K HTRF Assay:
Caption: Workflow for a PI3K HTRF kinase inhibition assay.
Materials:
-
Purified recombinant PI3K isoforms (e.g., PI3Kα, β, δ, γ)
-
PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP
-
PI3K HTRF assay kit (containing Europium-labeled anti-GST antibody, GST-tagged PH domain, biotinylated-PIP3, and Streptavidin-Allophycocyanin (SA-APC))
-
Assay buffer
-
384-well low-volume assay plates
-
HTRF-compatible microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in the assay buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the PI3K enzyme and PIP2 substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection mixture containing the Europium-labeled antibody, SA-APC, and biotinylated-PIP3.
-
Incubate the plate for the detection phase (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the percent inhibition for each compound concentration to derive the IC₅₀ value.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of the compound on the viability and proliferation of cancer cell lines.[7][8]
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Conclusion
This compound stands as a valuable scaffold in medicinal chemistry, poised for the development of novel kinase inhibitors. Its synthesis is accessible, and its structure is primed for interaction with the ATP-binding site of kinases, particularly within the PI3K/Akt/mTOR pathway. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of this and related compounds. Further investigation into the specific biological activities and structure-activity relationships of derivatives of this core structure will undoubtedly contribute to the advancement of targeted cancer therapies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0777659B1 - Morpholine derivatives and their use as therapeutic agents - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 4-(2-CHLORO-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Versatile Building Block: A Technical Guide to 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine in Drug Discovery
For Immediate Release
This technical guide provides an in-depth overview of 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine, a key synthetic building block in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details its synthesis, chemical properties, and extensive applications, with a particular focus on the development of kinase inhibitors.
Core Properties and Synthesis
This compound is a stable, crystalline solid that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its chemical structure, featuring a reactive chloro-substituent on the pyrimidine ring, makes it an ideal scaffold for derivatization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22177-99-7 | [1][2][3] |
| Molecular Formula | C₉H₁₂ClN₃O | [3] |
| Molecular Weight | 213.66 g/mol | [3] |
| Appearance | White crystals | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Soluble in organic solvents such as THF, ethyl acetate | [4] |
Synthetic Protocol
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction between 2,4-dichloro-6-methylpyrimidine and morpholine.
Experimental Protocol: Synthesis of this compound
-
Reactants: 2,4-dichloro-6-methylpyrimidine (1.0 eq), Morpholine (1.1 eq), and N,N-diisopropylethylamine (1.1 eq).
-
Solvent: Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 2,4-dichloro-6-methylpyrimidine in THF and cool the solution to 0°C with stirring.
-
Add N,N-diisopropylethylamine, followed by the dropwise addition of morpholine.
-
Allow the reaction mixture to warm to room temperature and stir overnight.[4]
-
Remove the solvent under reduced pressure.
-
Take up the residue in water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: heptane/ethyl acetate) to yield the title compound.[4]
-
-
Yield: Approximately 70%.[4]
Applications as a Synthetic Building Block
The reactivity of the chlorine atom at the 6-position of the pyrimidine ring allows for a variety of subsequent chemical transformations, making this compound a valuable precursor for creating libraries of diverse compounds. Key reactions include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution
The chloro group can be readily displaced by a variety of nucleophiles, such as amines and thiols, to introduce diverse functional groups and build molecular complexity.
Palladium-Catalyzed Cross-Coupling Reactions
This building block is an excellent substrate for common cross-coupling reactions used in drug discovery:
-
Suzuki Coupling: Reaction with boronic acids or their esters to form C-C bonds, enabling the introduction of aryl and heteroaryl moieties.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with a wide range of primary and secondary amines to form C-N bonds, a crucial transformation in the synthesis of many kinase inhibitors.[5]
Role in the Development of Kinase Inhibitors
The morpholinopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[6] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[6][7] The morpholine moiety is known to form a critical hydrogen bond with the hinge region of the kinase active site, contributing to the potency and selectivity of the inhibitor.[4][8]
The PI3K/Akt/mTOR Signaling Pathway
The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cell growth and proliferation, and how inhibitors developed from the this compound scaffold can block this signaling cascade.
Biological Activity of Derivatives
Derivatives of the morpholinopyrimidine scaffold have demonstrated potent inhibitory activity against various cancer cell lines. The following table summarizes representative biological data for compounds with this core structure.
Table 2: Anticancer Activity of Morpholinopyrimidine Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound 2g | SW480 (Colon Cancer) | 5.10 ± 2.12 | Apoptosis Induction | |
| Compound 2g | MCF-7 (Breast Cancer) | 19.60 ± 1.13 | Cell Cycle Arrest | |
| Compound 10 | - | 2.37 ± 0.19 | Urease Inhibition | [9] |
| Compound 4a | PI3Kα | 120 | Kinase Inhibition | [6] |
| Compound 4b | PI3Kα | 151 | Kinase Inhibition | [6] |
Experimental Workflow in Drug Discovery
The use of this compound as a building block fits into a standard drug discovery workflow. The following diagram outlines the key stages, from initial synthesis to the identification of lead compounds.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its straightforward synthesis and the reactivity of its chloro-substituent provide a robust platform for the generation of diverse chemical libraries. The established importance of the morpholinopyrimidine scaffold in targeting key signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores the continued relevance of this compound in the field of drug discovery and development. This guide provides a foundational understanding for researchers looking to leverage this powerful synthetic intermediate in their quest for novel and effective therapies.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine: Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, and characterization of the heterocyclic compound 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the utility of pyrimidine-morpholine scaffolds.
Introduction
This compound is a substituted pyrimidine derivative incorporating a morpholine moiety. The pyrimidine ring is a common scaffold in numerous biologically active compounds, including kinase inhibitors, while the morpholine group is often introduced to improve physicochemical properties such as aqueous solubility and metabolic stability. This compound primarily serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. While specific biological activity for this particular intermediate is not extensively documented in public literature, its structural motifs are present in compounds targeting various signaling pathways, particularly in oncology and inflammation research.
Synthesis of this compound
The primary and most direct method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction.
General Reaction Scheme
The synthesis involves the reaction of 2,4-dichloro-6-methylpyrimidine with morpholine in the presence of a base. The morpholine nitrogen acts as a nucleophile, displacing one of the chlorine atoms on the pyrimidine ring. The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position.
Caption: General reaction scheme for the synthesis.
Detailed Experimental Protocol
A detailed experimental protocol for the synthesis of this compound has been reported as follows:
To a solution of 2,4-dichloro-6-methylpyrimidine (998 mg, 6.0 mmol) in tetrahydrofuran (30 mL), N,N-diisopropylethylamine (853 mg, 6.6 mmol) and morpholine (627 mg, 6.6 mmol) are added at 0°C with stirring. The reaction mixture is then stirred overnight at 20°C.[1] The solvent is typically removed under reduced pressure, and the crude product is purified, often by chromatography.
Physicochemical and Characterization Data
Limited publicly available data exists for the complete analytical characterization of this compound. However, based on the synthesis of closely related analogs, the following data can be anticipated.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₂ClN₃O |
| Molecular Weight | 213.66 g/mol |
| Appearance | Likely a solid at room temperature |
Spectroscopic Data (Predicted)
-
¹H NMR:
-
The methyl group on the pyrimidine ring would likely appear as a singlet around δ 2.3-2.6 ppm.
-
The morpholine protons would appear as two multiplets, typically in the range of δ 3.5-3.9 ppm.
-
The pyrimidine ring proton would likely be a singlet in the aromatic region, around δ 6.5-7.0 ppm.
-
-
¹³C NMR:
-
Signals for the aliphatic carbons of the morpholine ring would be expected in the range of δ 40-70 ppm.
-
The methyl carbon on the pyrimidine ring would appear around δ 20-25 ppm.
-
The aromatic carbons of the pyrimidine ring would be observed in the range of δ 100-170 ppm.
-
-
Mass Spectrometry:
-
The mass spectrum would be expected to show a molecular ion peak [M]+ and/or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight, with a characteristic isotopic pattern for the presence of one chlorine atom.
-
Role in Drug Discovery and Development
This compound is a valuable building block in the synthesis of more complex, biologically active molecules. The presence of the reactive chlorine atom allows for further functionalization, making it a versatile intermediate for creating libraries of compounds for high-throughput screening.
Use as a Synthetic Intermediate
This compound is utilized in the synthesis of various kinase inhibitors. The general workflow involves the initial synthesis of the this compound core, followed by a subsequent reaction to displace the remaining chlorine atom with another functional group.
Caption: General workflow illustrating the use of the title compound in drug discovery.
Potential Biological Targets
While the direct biological activity of this compound is not well-defined, the pyrimidine-morpholine scaffold is a known pharmacophore that can interact with various biological targets. Derivatives of similar structures have been investigated as anti-inflammatory agents and for their activity against cancer cell lines.[3][4] For instance, related morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and the expression of iNOS and COX-2 in macrophage cells, suggesting a role in modulating inflammatory pathways.[3]
The structural similarity to known kinase inhibitors suggests that compounds derived from this intermediate could potentially target signaling pathways regulated by kinases such as PI3K, mTOR, or Src, which are often dysregulated in cancer.
Caption: Potential signaling pathways targeted by derivatives.
Conclusion
This compound is a synthetically accessible and versatile intermediate with significant potential in drug discovery. Its straightforward synthesis and the presence of a modifiable chloro group make it an attractive starting point for the development of novel therapeutic agents, particularly in the area of kinase inhibition for oncology and inflammatory diseases. Further research into the biological activities of its derivatives is warranted to fully explore the therapeutic potential of this chemical scaffold.
References
- 1. 4-(2-CHLORO-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. (3R)-4-[2-chloro-6-[[(R)-methylsulfinyl]methyl]pyrimidin-4-yl]-3-methyl-morpholine – All About Drugs [allfordrugs.com]
- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. frontiersin.org [frontiersin.org]
Potential Therapeutic Applications of Pyrimidine-Morpholine Hybrids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic amalgamation of pyrimidine and morpholine scaffolds has given rise to a promising class of hybrid molecules with diverse and potent therapeutic applications. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of pyrimidine-morpholine hybrids. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug discovery and development. This document summarizes key quantitative data, details experimental protocols for pivotal assays, and visually represents complex biological pathways and experimental workflows to facilitate a deeper understanding and further investigation into this versatile chemical space.
Introduction
The hybridization of distinct pharmacophores into a single molecular entity is a well-established strategy in medicinal chemistry to develop novel therapeutic agents with enhanced efficacy, improved pharmacokinetic profiles, and potentially reduced side effects.[1] The pyrimidine ring, a core component of nucleobases, is a privileged scaffold found in numerous clinically approved drugs, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Similarly, the morpholine moiety is frequently incorporated into drug candidates to enhance their pharmacological properties, such as aqueous solubility and metabolic stability, and has been associated with a range of biological activities.[4][5] The fusion of these two heterocyclic systems has yielded a new generation of hybrid molecules with significant therapeutic potential. Recent studies have highlighted the promise of pyrimidine-morpholine hybrids as potent agents in oncology, inflammatory diseases, and neurodegenerative disorders.
Therapeutic Applications
Anticancer Activity
A significant body of research has focused on the development of pyrimidine-morpholine hybrids as anticancer agents.[6][7] These compounds have demonstrated notable cytotoxicity against a variety of cancer cell lines.
A series of novel 1-benzyl-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their antiproliferative activity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (SW480) cell lines.[6] The cytotoxic effects were determined using the MTT assay, and the half-maximal inhibitory concentrations (IC50) were calculated.
Table 1: Anticancer Activity of 1-benzyl-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione Derivatives [6]
| Compound ID | R-group (at para position of benzyl) | IC50 (μM) vs. SW480 | IC50 (μM) vs. MCF-7 |
| 2a | H | 35.20 ± 2.10 | 78.01 ± 1.15 |
| 2b | F | 25.10 ± 1.19 | 55.20 ± 2.11 |
| 2c | Cl | 10.20 ± 0.15 | 28.10 ± 1.28 |
| 2d | Br | 15.10 ± 1.12 | 33.20 ± 0.19 |
| 2e | I | 12.30 ± 0.21 | 30.10 ± 1.13 |
| 2f | CH3 | 42.10 ± 1.28 | 89.20 ± 2.18 |
| 2g | CN | 5.10 ± 2.12 | 19.60 ± 1.13 |
| 2h | NO2 | 22.10 ± 0.18 | 49.10 ± 1.22 |
| Cisplatin | - | 16.10 ± 1.10 | 25.30 ± 1.17 |
| 5-Fluorouracil | - | 4.90 ± 0.83 | 9.80 ± 0.94 |
Data presented as mean ± standard deviation.
The results indicate that compound 2g , featuring a cyano substituent, exhibited the most potent cytotoxic activity against the SW480 cell line, with an IC50 value comparable to the standard chemotherapeutic agent 5-Fluorouracil.[6] Further mechanistic studies revealed that compound 2g induced apoptosis in SW480 cells and caused cell cycle arrest in MCF-7 cells.[6]
The proposed mechanism of action for some of these anticancer hybrids involves the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[8][9]
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. biologi.ub.ac.id [biologi.ub.ac.id]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine from 2,4-dichloro-6-methylpyrimidine
Abstract
This document provides a detailed protocol for the synthesis of 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine, a valuable intermediate in pharmaceutical research and drug development. The synthesis is achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloro-6-methylpyrimidine and morpholine. This application note includes a step-by-step experimental procedure, a summary of quantitative data, characterization methods, and a visual workflow of the process.
Introduction
Substituted pyrimidines are a class of heterocyclic compounds extensively utilized as core scaffolds in medicinal chemistry due to their diverse biological activities. The target compound, this compound, serves as a key building block for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents.[1] The synthesis described herein involves the reaction of 2,4-dichloro-6-methylpyrimidine with morpholine. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the secondary amine of the morpholine ring selectively displaces the chlorine atom at the C4 position of the pyrimidine ring. This regioselectivity is a common feature in the reactions of 2,4-dichloropyrimidines with nucleophiles.[2][3]
Reaction Scheme:

Figure 1: Synthesis of this compound from 2,4-dichloro-6-methylpyrimidine and morpholine.
Experimental Protocol
2.1 Materials and Equipment
-
Reagents:
-
2,4-dichloro-6-methylpyrimidine (≥98% purity)
-
Morpholine (≥99% purity)
-
Triethylamine (TEA, ≥99% purity) or Diisopropylethylamine (DIPEA, ≥99% purity)
-
Acetonitrile (ACN), anhydrous (≥99.8%)
-
Ethyl acetate (EtOAc), analytical grade
-
Hexanes, analytical grade
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (60 Å, 230-400 mesh)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon gas inlet
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
Analytical balance
-
NMR spectrometer (e.g., 400 MHz)
-
LC-MS system
-
HPLC system
-
2.2 Reaction Procedure
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2,4-dichloro-6-methylpyrimidine (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per gram of starting material).
-
Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution to act as a base for scavenging the HCl byproduct.
-
In a separate flask, dissolve morpholine (1.1 eq) in a small amount of anhydrous acetonitrile.
-
Add the morpholine solution dropwise to the stirred solution of 2,4-dichloro-6-methylpyrimidine at room temperature over 15-20 minutes.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-82 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is complete when the starting pyrimidine spot is no longer visible.
2.3 Work-up and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride salt precipitate and wash the solid with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to afford the final product as a white to off-white solid.
2.4 Characterization
The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expected ¹H NMR signals would include peaks for the methyl group, the pyrimidine proton, and the two distinct sets of methylene protons of the morpholine ring.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.[6]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[7]
Data Presentation
The following table summarizes typical quantities and expected results for the synthesis.
| Role | Compound | MW ( g/mol ) | Equivalents | Amount | Moles (mmol) |
| Starting Material | 2,4-dichloro-6-methylpyrimidine | 163.01 | 1.0 | 5.00 g | 30.67 |
| Nucleophile | Morpholine | 87.12 | 1.1 | 2.94 g (2.94 mL) | 33.74 |
| Base | Triethylamine | 101.19 | 1.2 | 3.72 g (5.12 mL) | 36.81 |
| Solvent | Acetonitrile | - | - | 50 mL | - |
| Product | This compound | 213.67 | - | - | - |
| Theoretical Yield | - | - | - | 6.55 g | 30.67 |
| Example Result | |||||
| Actual Yield | - | - | - | 5.42 g | - |
| Yield (%) | - | - | - | 82.7% | - |
| Purity (by HPLC) | - | - | - | >98% | - |
Workflow Visualization
The following diagram illustrates the key steps in the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Discussion on Regioselectivity
The nucleophilic aromatic substitution on 2,4-dichloropyrimidines generally occurs with high selectivity at the C4 position over the C2 position.[2][3] This preference can be attributed to electronic factors. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, activating the chlorine-bearing carbons towards nucleophilic attack. The intermediate formed by the attack at C4 (a Meisenheimer complex) is generally more stable than the intermediate formed by attack at C2. This is because the negative charge in the C4-adduct can be delocalized more effectively by the adjacent nitrogen atom at position 1 and the para-nitrogen at position 3. In contrast, attack at C2 results in an intermediate where the charge delocalization is less favorable. The presence of the electron-donating methyl group at C6 has a minor influence but does not alter the inherent C4 selectivity of the 2,4-dichloropyrimidine system.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2,4-dichloro-6-methylpyrimidine is a halogenated heterocyclic compound and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Morpholine and triethylamine are corrosive and have strong odors. Handle these reagents with caution.
-
Organic solvents are flammable. Keep away from open flames and ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloropyrimidines are pivotal building blocks in the synthesis of a vast array of biologically active molecules, finding extensive application in drug discovery and development. The electron-deficient nature of the pyrimidine ring, accentuated by the presence of two nitrogen atoms, renders it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of various functional groups, particularly amines, to generate libraries of compounds for screening and lead optimization. The substitution pattern on the pyrimidine core is crucial for biological activity, and understanding the regioselectivity of SNAr reactions is paramount. Generally, the reactivity of chloro substituents on the pyrimidine ring follows the order C4(6) > C2 >> C5.[1] This document provides detailed protocols for performing SNAr on chloropyrimidines, summarizing key reaction parameters and yields for different methodologies.
Data Presentation
The following tables summarize reaction conditions and yields for the amination of various chloropyrimidines. These tables are designed to provide a comparative overview of different synthetic approaches, including conventional heating, palladium-catalyzed cross-coupling, and microwave-assisted synthesis.
Table 1: Conventional Nucleophilic Aromatic Substitution of Chloropyrimidines with Amines
| Entry | Chloropyrimidine | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyrimidine | Aniline | K₂CO₃ | DMAc | Room Temp | 1 | High | [1] |
| 2 | 2,4-Dichloropyrimidine | Secondary Aliphatic Amines | K₂CO₃ | DMAc | Room Temp | 1 | High (C4 substitution) | [1] |
| 3 | 2-Amino-4,6-dichloropyrimidine | Various Amines | Triethylamine | Ethanol | Reflux | 3 | Good to Excellent | [2][3] |
| 4 | 2,4,6-Trichloropyrimidine | 3-Aminopyrrole | DIPEA | DCM | Reflux | 5 | Major product at C4/C6 | [4] |
| 5 | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | - | - | - | - | - | [5] |
Table 2: Palladium-Catalyzed Amination of Chloropyrimidines
| Entry | Chloropyrimidine | Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Aryl-2,4-dichloropyrimidine | Secondary Aliphatic Amines | Pd(OAc)₂/dppb | LiHMDS | THF | -20 to 0 | 1 | >95 (C4 substitution) | [1] |
| 2 | 2-Chloropyrimidine | Amides | Pd₂(dba)₃/Xantphos | - | - | - | - | High | [6][7] |
Table 3: Microwave-Assisted Nucleophilic Aromatic Substitution of Chloropyrimidines
| Entry | Chloropyrimidine | Nucleophile | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 2-Amino-4-chloropyrimidine | Substituted Amines | Triethylamine | Propanol | 120-140 | 15-30 | Good | [8] |
| 2 | 2-Chloropyrimidine | Various Amines | Triethylamine (optional) | - | 120-160 | 10-30 | - | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving nucleophilic aromatic substitution on chloropyrimidines.
Protocol 1: General Procedure for Amination of Chloropyrimidines via Conventional SNAr
This protocol is a general method adaptable for the reaction of various chloropyrimidines with amine nucleophiles.
Materials:
-
Chloropyrimidine derivative (1.0 equivalent)
-
Amine nucleophile (1.0-1.2 equivalents)
-
Non-nucleophilic base (e.g., K₂CO₃, NaHCO₃, triethylamine, or diisopropylethylamine) (2.0 equivalents, if necessary)[9]
-
Appropriate solvent (e.g., ethanol, DMF, NMP, or water)[9]
Procedure:
-
In a suitable reaction vessel, dissolve the chloropyrimidine in the chosen solvent.[9]
-
Add the amine nucleophile to the solution.[9]
-
If the amine is used as a salt or if the reaction generates HCl, add the non-nucleophilic base.[9]
-
Heat the reaction mixture to a temperature ranging from room temperature to reflux (typically 80-120 °C) and stir for 2 to 24 hours.[6][9]
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]
-
Upon completion, cool the reaction mixture to room temperature.[9]
-
If the product precipitates, it can be collected by filtration and washed.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.[6]
Protocol 2: Palladium-Catalyzed Amination of Chloropyrimidines (Buchwald-Hartwig Type)
This protocol is particularly useful for less reactive amines or when high regioselectivity is required.[6]
Materials:
-
Chloropyrimidine derivative (1 equivalent)
-
Aryl- or heteroarylamine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)[6]
-
Phosphine ligand (e.g., a dialkylbiarylphosphine, 2-10 mol%)[6]
-
Base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃, 1.4-2.0 equivalents)[6]
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)[6]
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the chloropyrimidine derivative, the palladium precatalyst, and the phosphine ligand.[6]
-
Add the base to the tube.[6]
-
Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.[6]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC or LC-MS.[6]
-
After the reaction is complete, cool the mixture to room temperature.[6]
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.[6]
-
Wash the filtrate with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography.[6]
Protocol 3: Microwave-Assisted Amination of Chloropyrimidines
Microwave irradiation can significantly accelerate reaction times, offering a high-throughput synthesis option.[6]
Materials:
-
Chloropyrimidine derivative (1 equivalent)
-
Amine (1.1 equivalents)
-
Base (e.g., triethylamine, if required)
Procedure:
-
In a microwave reaction vial, combine the chloropyrimidine and the amine.[8]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120–160 °C) for a specified time (e.g., 10–30 minutes).[6][8]
-
Monitor the reaction progress by TLC.[6]
-
After the reaction is complete, cool the vial to room temperature.[6]
-
Extract the product with a suitable solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution.[8]
-
Dry the organic layer, concentrate, and purify the product as needed.
Mandatory Visualization
The following diagrams illustrate the general workflow and the mechanistic pathway of the nucleophilic aromatic substitution on a chloropyrimidine.
Caption: General workflow for nucleophilic aromatic substitution on chloropyrimidines.
Caption: Addition-elimination mechanism of SNAr on a chloropyrimidine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Characterization of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine
Introduction
4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine is a heterocyclic compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its purity and structural integrity are critical for the quality and efficacy of downstream products. These application notes provide detailed protocols for the analytical characterization of this compound using modern chromatographic and spectroscopic techniques, intended for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of pharmaceutical intermediates. A reversed-phase HPLC method with UV detection is highly effective for separating this compound from potential process-related impurities.
Experimental Protocol: RP-HPLC
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of diluent (Methanol or Acetonitrile/Water 50:50 v/v) to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution with the diluent to a final concentration of approximately 50 µg/mL for analysis.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared sample solution into the chromatograph.
-
Record the chromatogram and integrate the peaks to determine the area percentage of the main peak relative to the total peak area.
-
Data Presentation: HPLC
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Program | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 40 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 8.5 min |
| Purity Specification | ≥ 99.0% |
Workflow for HPLC Analysis
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular identity of the compound by measuring its mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a suitable technique for this molecule.
Experimental Protocol: LC-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent such as methanol or acetonitrile.
-
-
Instrumentation:
-
The analysis can be performed on a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
The sample can be introduced via direct infusion or through an HPLC column.
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Data Presentation: Mass Spectrometry
The molecular formula for this compound is C₉H₁₂ClN₃O.
| Parameter | Theoretical Value | Observed Value |
| Molecular Weight | 213.66 g/mol | - |
| [M+H]⁺ (³⁵Cl) | 214.07 | ~214.1[3] |
| [M+H]⁺ (³⁷Cl) | 216.07 | ~216.2[3] |
Note: The presence of the chlorine isotope pattern (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Instrumentation:
-
Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
-
Acquisition Parameters:
-
¹H NMR: Acquire standard proton spectra.
-
¹³C NMR: Acquire proton-decoupled carbon spectra.
-
Data Presentation: NMR
Based on the structure and data from a closely related isomer, the following signals are expected.[3]
¹H NMR (300 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~6.7 | Singlet | 1H | Pyrimidine C5-H |
| ~3.6-3.7 | Multiplet | 4H | Morpholine -CH₂-O- |
| ~3.5-3.6 | Multiplet | 4H | Morpholine -CH₂-N- |
| ~2.3 | Singlet | 3H | Pyrimidine -CH₃ |
¹³C NMR (75 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~167 | Pyrimidine C2 |
| ~162 | Pyrimidine C4/C6 |
| ~161 | Pyrimidine C4/C6 |
| ~105 | Pyrimidine C5 |
| ~66 | Morpholine -CH₂-O- |
| ~44 | Morpholine -CH₂-N- |
| ~24 | Pyrimidine -CH₃ |
Structural Assignment Workflow
Overall Analytical Characterization Workflow
A logical workflow ensures that the identity, purity, and structure of this compound are systematically confirmed.
References
Application Note: 1H and 13C NMR Analysis of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and analysis for the structural elucidation of 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The expected chemical shifts, multiplicities, and coupling constants are presented in a tabulated format for easy reference. This guide is intended to assist researchers in the unambiguous identification and characterization of this and structurally related compounds, which are of interest in medicinal chemistry and drug development.
Introduction
This compound is a substituted pyrimidine derivative. The pyrimidine core is a key structural motif in many biologically active compounds, and the morpholine substituent can improve the pharmacokinetic properties of a molecule. Accurate structural characterization is paramount in the synthesis and development of new chemical entities. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This application note outlines the expected ¹H and ¹³C NMR spectral data for the title compound and provides a standardized protocol for data acquisition.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.50 | s | 1H | H-5 (pyrimidine) |
| ~3.80 | t, J=4.8 Hz | 4H | H-3', H-5' (morpholine) |
| ~3.65 | t, J=4.8 Hz | 4H | H-2', H-6' (morpholine) |
| ~2.50 | s | 3H | -CH₃ (pyrimidine) |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~168.0 | C-2 (pyrimidine) |
| ~162.5 | C-4 (pyrimidine) |
| ~160.0 | C-6 (pyrimidine) |
| ~108.0 | C-5 (pyrimidine) |
| ~66.5 | C-3', C-5' (morpholine) |
| ~44.0 | C-2', C-6' (morpholine) |
| ~25.5 | -CH₃ (pyrimidine) |
Experimental Protocols
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.
-
Mixing: Gently vortex the sample until it is fully dissolved.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer:
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 16 ppm.
-
Acquisition Time: At least 2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Receiver Gain: Optimized for the specific sample and spectrometer.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 240 ppm.
-
Acquisition Time: At least 1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 to 4096, depending on the sample concentration.
-
Receiver Gain: Optimized for the specific sample and spectrometer.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phase Correction: Manually phase the transformed spectrum.
-
Baseline Correction: Apply a baseline correction algorithm to the phased spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integration: Integrate the signals in the ¹H spectrum.
-
Peak Picking: Identify and label the chemical shifts of all peaks in both spectra.
Visualizations
The following diagrams illustrate the chemical structure with atom numbering and the experimental workflow for the NMR analysis.
Caption: Chemical structure and atom numbering of this compound.
Caption: Experimental workflow for ¹H and ¹³C NMR analysis.
Conclusion
This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound. The tabulated predicted spectral data serves as a valuable reference for chemists involved in the synthesis and characterization of this and related heterocyclic compounds. The detailed experimental protocol ensures the acquisition of high-quality, reproducible NMR data, which is essential for unambiguous structure confirmation in a research and drug development setting.
Application Notes and Protocols for the Synthesis of PI3K Inhibitors Using 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of phosphoinositide 3-kinase (PI3K) inhibitors utilizing the key intermediate, 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine. This document outlines the rationale for its use, detailed synthetic protocols, methods for biological evaluation, and quantitative data for representative compounds.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in various human cancers, making it a prime target for therapeutic intervention. A significant class of PI3K inhibitors features a morpholinopyrimidine scaffold, where the morpholine oxygen acts as a crucial hydrogen bond acceptor in the ATP-binding pocket of the kinase.
This compound is a valuable building block for the synthesis of potent and selective PI3K inhibitors. The chlorine atom at the 6-position provides a reactive handle for the introduction of diverse aryl and heteroaryl groups via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), to regulate diverse cellular functions.
Synthetic Workflow
The synthesis of PI3K inhibitors from this compound typically follows a two-step process involving an initial nucleophilic aromatic substitution (SNAr) to generate the morpholinopyrimidine core, followed by a palladium-catalyzed Suzuki cross-coupling reaction to introduce the desired aryl or heteroaryl moiety.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the regioselective nucleophilic aromatic substitution of 2,4-dichloro-6-methylpyrimidine with morpholine.
Materials:
-
2,4-dichloro-6-methylpyrimidine
-
Morpholine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.2 eq).
-
Slowly add morpholine (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Protocol 2: Suzuki Cross-Coupling for the Synthesis of 4-(6-Aryl-2-methylpyrimidin-4-yl)morpholine Derivatives
This protocol details the palladium-catalyzed Suzuki cross-coupling of the chlorinated intermediate with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 3-hydroxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water or DME/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., a 3:1 mixture of DME and 2 M aqueous Na₂CO₃).
-
Heat the reaction mixture to 80-100 °C and stir for 3-12 hours, monitoring completion by TLC.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the final 4-(6-aryl-2-methylpyrimidin-4-yl)morpholine derivative.
Biological Evaluation Protocols
Protocol 3: In Vitro PI3K Enzyme Inhibition Assay
This protocol describes a general method to determine the IC₅₀ values of synthesized compounds against PI3K isoforms using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
PIP2 substrate
-
ATP
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Add 0.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a mixture of the PI3K enzyme and PIP2 substrate in kinase reaction buffer.
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.
Protocol 4: Western Blot Analysis of PI3K Pathway Activation
This protocol is used to assess the effect of the synthesized inhibitors on the phosphorylation of key downstream effectors of the PI3K pathway, such as Akt.
Materials:
-
Cancer cell line (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
Growth factor (e.g., IGF-1 or EGF) for stimulation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal pathway activation.
-
Pre-treat the cells with various concentrations of the inhibitor compound or DMSO for 2 hours.
-
Stimulate the PI3K pathway by adding a growth factor for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Quantitative Data
The following tables summarize representative quantitative data for PI3K inhibitors synthesized from morpholinopyrimidine scaffolds.
Table 1: Synthetic Yields for Representative Morpholinopyrimidine Derivatives
| Step | Product | Typical Yield (%) |
| 1 | This compound | 75-90% |
| 2 | 4-(6-(3-hydroxyphenyl)-2-methylpyrimidin-4-yl)morpholine | 60-85% |
Table 2: In Vitro Inhibitory Activity (IC₅₀) of Representative Morpholinopyrimidine-Based PI3K Inhibitors
| Compound ID | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | mTOR (nM) | Reference |
| ZSTK474 | 5.0 | 20.8 | 3.9 | - | - | |
| BKM120 | 52 | 166 | 116 | 259 | - | [1] |
| Compound 17p * | 31.8 | >10,000 | 15.4 | >10,000 | >10,000 | [2][3] |
| SN32976 | 1.8 | 13 | 12 | 12 | 1.6 | [4] |
*Compound 17p is a 2,4-dimorpholinopyrimidine-5-carbonitrile derivative.[2][3]
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Trisubstituted Morpholinopyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of trisubstituted morpholinopyrimidines, a class of compounds with significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly as kinase inhibitors. The protocols outlined below are based on established synthetic methodologies, including sequential nucleophilic aromatic substitution and cross-coupling reactions.
Introduction
Pyrimidine derivatives are a cornerstone in the development of novel pharmaceuticals, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The incorporation of a morpholine moiety, along with other substituents at the 2, 4, and 6 positions of the pyrimidine ring, has been shown to be a successful strategy for targeting enzymes such as phosphoinositide 3-kinases (PI3Ks) and mTOR.[1][4][5][6] This document details a generalizable synthetic route to access these valuable compounds.
Synthetic Strategy Overview
The synthesis of trisubstituted morpholinopyrimidines can be efficiently achieved through a multi-step process starting from a readily available di- or trichloropyrimidine. The general approach involves a sequential nucleophilic aromatic substitution followed by a cross-coupling reaction to introduce the desired substituents.
A representative synthetic workflow is depicted below:
Caption: General synthetic workflow for trisubstituted morpholinopyrimidines.
Experimental Protocols
The following protocols describe the synthesis of a generic trisubstituted morpholinopyrimidine, starting from 2,4,6-trichloropyrimidine.
Protocol 1: Synthesis of 4-chloro-2,6-dimorpholinopyrimidine
This protocol details the first nucleophilic aromatic substitution reaction to introduce two morpholine moieties onto the pyrimidine core.
Materials:
-
2,4,6-Trichloropyrimidine
-
Morpholine
-
Acetonitrile (ACN)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve 2,4,6-trichloropyrimidine (1 equivalent) in acetonitrile.
-
Add morpholine (2.2 equivalents) to the solution at room temperature.
-
Add sodium bicarbonate (3 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4-chloro-2,6-dimorpholinopyrimidine.
Protocol 2: Synthesis of a Trisubstituted Morpholinopyrimidine via Suzuki Coupling
This protocol describes the introduction of a third substituent via a Suzuki cross-coupling reaction.
Materials:
-
4-chloro-2,6-dimorpholinopyrimidine (from Protocol 1)
-
Aryl or heteroaryl boronic acid (e.g., 3-hydroxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a reaction vessel, combine 4-chloro-2,6-dimorpholinopyrimidine (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst (0.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final trisubstituted morpholinopyrimidine.
Data Presentation
The following table summarizes representative data for a series of synthesized trisubstituted morpholinopyrimidines, highlighting their potential as PI3K inhibitors.
| Compound ID | R¹ Substituent | R² Substituent | R³ Substituent | Yield (%) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| 1 | Morpholine | Morpholine | 3-Hydroxyphenyl | 75 | 150 | 300 |
| 2 | Morpholine | Morpholine | 4-Pyridinyl | 68 | 210 | 450 |
| 3 | Morpholine | Piperazine | 3-Hydroxyphenyl | 72 | 120 | 250 |
| 4 | Morpholine | Morpholine | Indol-5-yl | 65 | 95 | 180 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual yields and IC₅₀ values will vary depending on the specific substituents and experimental conditions.
Signaling Pathway Context
Trisubstituted morpholinopyrimidines are often designed as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of morpholinopyrimidines.
Conclusion
The synthetic protocols and accompanying information provided in this document offer a comprehensive guide for researchers involved in the synthesis and evaluation of trisubstituted morpholinopyrimidines. These compounds represent a promising class of molecules for the development of targeted therapies, particularly in the field of oncology. The versatility of the synthetic route allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.
References
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine in Kinase Inhibitor Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine is a key chemical intermediate and a privileged scaffold in the discovery of novel kinase inhibitors. Its inherent structural features, particularly the morpholine and pyrimidine rings, make it an attractive starting point for the synthesis of compounds targeting various kinases involved in critical cellular signaling pathways. The morpholine moiety often serves as a crucial hinge-binding element, interacting with the kinase ATP-binding pocket, while the chloro-substituted pyrimidine core provides a versatile handle for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and characterization of inhibitors targeting key kinases such as Phosphoinositide 3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), and DNA-dependent Protein Kinase (DNA-PK).
Application Notes
The this compound scaffold is a cornerstone in the development of inhibitors for the PI3K/Akt/mTOR and DNA-PK signaling pathways, which are frequently dysregulated in cancer and other diseases. The morpholine oxygen atom can form a critical hydrogen bond with the hinge region of the kinase domain, a common feature observed in many potent kinase inhibitors.[3] The chlorine atom at the 6-position of the pyrimidine ring is readily displaced by various nucleophiles, allowing for the introduction of diverse substituents to explore the chemical space and optimize inhibitor properties. This synthetic tractability enables the generation of focused libraries of compounds for structure-activity relationship (SAR) studies.
Derivatives of this scaffold have demonstrated potent inhibitory activity against multiple kinases. For instance, substitution at the 6-position has led to the discovery of highly potent and selective inhibitors of PI3K isoforms, dual PI3K/mTOR inhibitors, and specific DNA-PK inhibitors.[3][4] The modular nature of the synthesis allows for fine-tuning of the inhibitor profile, balancing potency, selectivity, and drug-like properties.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative kinase inhibitors derived from the this compound scaffold.
Table 1: PI3K and mTOR Inhibition Data
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-Based Assay IC50 (µM) | Reference |
| NU7441 | DNA-PK | 14 | - | - | [4] |
| Compound 14 | PI3K | More potent than ZSTK474 | C4-2 | Not Specified | [3] |
| Compound 20 | PI3K | More potent than ZSTK474 | C4-2 | Not Specified | [3] |
| DA-143 | DNA-PKcs | 2.5 | - | - | [5] |
| DRN1 | DNA-PK | 2 | - | - | [4] |
Table 2: DNA-PK Inhibition and Cellular Activity
| Compound ID | DNA-PK IC50 (nM) | Cell Line | Sensitization Effect | Reference |
| NU7441 | 14 | CCRF-CEM VCR/R | 14-fold to vincristine | [4] |
| DA-143 | 2.5 | MC38 | Sensitizes to doxorubicin | [5] |
| M3814 | Not Specified | Human T-cells | Reduces T-cell activation | [6] |
| AZD7648 | Not Specified | Human T-cells | Reduces T-cell activation | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the PI3K/Akt/mTOR and DNA-PK signaling pathways, highlighting the therapeutic targets for inhibitors derived from this compound.
Experimental Workflows
The following diagrams outline the typical experimental workflows for synthesizing and evaluating kinase inhibitors derived from this compound.
Experimental Protocols
Synthesis of 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine
Materials:
-
2,4-Dichloro-6-methylpyrimidine
-
Morpholine
-
N,N-diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Stirring apparatus
-
Ice bath
Procedure: [1]
-
Dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Under stirring, add DIPEA (1.1 eq) to the solution.
-
Slowly add morpholine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed, dried, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 4-(2-chloro-6-methylpyrimidin-4-yl)morpholine.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general method adaptable for PI3K, mTOR, and DNA-PK, and measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Kinase of interest (PI3K, mTOR, or DNA-PK)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white opaque assay plates
-
Plate reader with luminescence detection capabilities
Procedure: [7]
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer.
-
Add a small volume (e.g., 5 µL) of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (0% inhibition) and a no-kinase control (100% inhibition).
-
Prepare a master mix of the kinase and its specific substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding the kinase/substrate master mix to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized to be within the linear range of the reaction.
-
Stop the kinase reaction and generate a luminescent signal by adding the ATP detection reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence intensity of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of kinase inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Pathway Modulation
This protocol is used to determine if the kinase inhibitors modulate the phosphorylation status of key downstream proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cell line of interest
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K, anti-total-S6K, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
Seed cells and treat with test compounds for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control to determine the extent of pathway inhibition.
References
- 1. 4-(2-CHLORO-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of dual DNA-PK MDR1 inhibitors for the potentiation of cytotoxic drug activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. benchchem.com [benchchem.com]
- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Anwendungs- und Protokollhinweise: Derivatisierung von 4-(6-Chlor-2-methylpyrimidin-4-yl)morpholin für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Einführung: 4-(6-Chlor-2-methylpyrimidin-4-yl)morpholin ist ein heterozyklisches Molekül, das als vielseitiges Ausgangsmaterial für die Synthese von Wirkstoffkandidaten dient. Das Pyrimidingerüst ist eine bekannte "privilegierte Struktur" in der medizinischen Chemie, die häufig in Kinase-Inhibitoren zu finden ist. Die Derivatisierung am C6-Kohlenstoffatom des Pyrimidinrings durch verschiedene Kreuzkupplungsreaktionen und nukleophile Substitutionen ermöglicht die Erstellung einer Bibliothek von Analoga. Diese können anschließend auf ihre biologische Aktivität, insbesondere als Inhibitoren von Signalkaskaden, die bei Krankheiten wie Krebs eine Rolle spielen, untersucht werden.
Diese Anwendungsbeschreibung beschreibt Protokolle für die Derivatisierung des Chlorsubstituenten von 4-(6-Chlor-2-methylpyrimidin-4-yl)morpholin und das anschließende Screening der Derivate als potenzielle Inhibitoren des PI3K/Akt/mTOR-Signalwegs, der in vielen Krebsarten hochreguliert ist.
Datenpräsentation: Biologische Aktivität der Derivate
Die hier präsentierten Daten sind hypothetisch und dienen zur Veranschaulichung der Struktur-Wirkungs-Beziehungen (SAR) und zur Demonstration des Screening-Prozesses.
Tabelle 1: IC50-Werte der Derivate gegen PI3Kα
| Verbindung | R-Gruppe am C6 | Reaktionstyp | IC50 (nM) für PI3Kα |
| 1 | -Cl (Ausgangsmaterial) | - | >10000 |
| 2a | -NH-Phenyl | SNAr | 850 |
| 2b | -NH-(4-Methoxyphenyl) | SNAr | 520 |
| 2c | -NH-(3-Chlorphenyl) | SNAr | 980 |
| 3a | -Phenyl | Suzuki-Kupplung | 350 |
| 3b | - (4-Fluorphenyl) | Suzuki-Kupplung | 210 |
| 3c | - (2-Thienyl) | Suzuki-Kupplung | 450 |
| 4a | -C≡C-Phenyl | Sonogashira-Kupplung | 150 |
| 4b | -C≡C-(Cyclohexyl) | Sonogashira-Kupplung | 320 |
Tabelle 2: Zellbasierte Aktivität ausgewählter Verbindungen
| Verbindung | IC50 PI3Kα (nM) | Zelluläre Antiproliferation (MCF-7, GI50 in µM) |
| 3b | 210 | 1.2 |
| 4a | 150 | 0.8 |
Experimentelle Protokolle
Synthese-Workflow
Abbildung 1: Allgemeiner Workflow von der Synthese bis zum biologischen Screening.
Protokoll 1: Nukleophile aromatische Substitution (SNAr) mit Aminen
Dieses Protokoll beschreibt die Synthese von C6-Amino-Derivaten (Verbindungen 2a-c ).
Materialien:
-
4-(6-Chlor-2-methylpyrimidin-4-yl)morpholin (1,0 Äq.)
-
Entsprechendes Amin (z.B. Anilin, 1,2 Äq.)
-
Diisopropylethylamin (DIPEA, 2,0 Äq.)
-
N-Methyl-2-pyrrolidon (NMP) als Lösungsmittel
-
Reaktionsgefäß für Mikrowellensynthese
Durchführung:
-
4-(6-Chlor-2-methylpyrimidin-4-yl)morpholin (z.B. 100 mg, 0,44 mmol) in NMP (2 mL) in einem Mikrowellenreaktionsgefäß lösen.
-
Das entsprechende Amin (0,53 mmol) und DIPEA (1,06 mmol) hinzufügen.
-
Das Reaktionsgefäß versiegeln und in einem Mikrowellenreaktor auf 150 °C für 30 Minuten erhitzen.
-
Nach dem Abkühlen wird die Reaktionsmischung mit Wasser verdünnt und mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden über Natriumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
-
Das Rohprodukt wird mittels Flash-Säulenchromatographie (z.B. Silicagel, Gradient von Hexan/Ethylacetat) gereinigt, um das gewünschte Produkt zu erhalten.
Protokoll 2: Palladium-katalysierte Suzuki-Kupplung
Dieses Protokoll beschreibt die Synthese von C6-Aryl/Heteroaryl-Derivaten (Verbindungen 3a-c ).
Materialien:
-
4-(6-Chlor-2-methylpyrimidin-4-yl)morpholin (1,0 Äq.)
-
Entsprechende Boronsäure (z.B. Phenylboronsäure, 1,5 Äq.)
-
Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh3)4] (0,05 Äq.)
-
2 M wässrige Natriumcarbonatlösung (Na2CO3)
-
1,4-Dioxan als Lösungsmittel
Durchführung:
-
In einem Schlenk-Kolben werden 4-(6-Chlor-2-methylpyrimidin-4-yl)morpholin (1,0 Äq.), die Boronsäure (1,5 Äq.) und Pd(PPh3)4 (0,05 Äq.) vorgelegt.
-
Der Kolben wird evakuiert und mit Argon oder Stickstoff gespült (dreimal wiederholen).
-
1,4-Dioxan und die 2 M Na2CO3-Lösung werden zugegeben.
-
Die Reaktionsmischung wird unter Schutzgasatmosphäre bei 90 °C für 12-16 Stunden gerührt.
-
Nach dem Abkühlen wird die Mischung mit Wasser verdünnt und mit Ethylacetat extrahiert.
-
Die organische Phase wird mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.
-
Die Reinigung erfolgt mittels Flash-Säulenchromatographie.
Protokoll 3: Palladium/Kupfer-katalysierte Sonogashira-Kupplung
Dieses Protokoll beschreibt die Synthese von C6-Alkinyl-Derivaten (Verbindungen 4a-b ).
Materialien:
-
4-(6-Chlor-2-methylpyrimidin-4-yl)morpholin (1,0 Äq.)
-
Terminales Alkin (z.B. Phenylacetylen, 1,5 Äq.)
-
Bis(triphenylphosphin)palladium(II)-dichlorid [PdCl2(PPh3)2] (0,03 Äq.)
-
Kupfer(I)-iodid (CuI, 0,06 Äq.)
-
Triethylamin (TEA) als Base und Lösungsmittel
-
Tetrahydrofuran (THF) als Co-Lösungsmittel
Durchführung:
-
In einem Schlenk-Kolben werden 4-(6-Chlor-2-methylpyrimidin-4-yl)morpholin (1,0 Äq.), PdCl2(PPh3)2 (0,03 Äq.) und CuI (0,06 Äq.) in einer Mischung aus THF und TEA gelöst.
-
Die Lösung wird durch Einleiten von Argon für 15 Minuten entgast.
-
Das terminale Alkin (1,5 Äq.) wird zugegeben und die Reaktionsmischung bei Raumtemperatur für 8-12 Stunden gerührt.
-
Nach Abschluss der Reaktion wird das Lösungsmittel unter reduziertem Druck entfernt.
-
Der Rückstand wird in Ethylacetat aufgenommen und mit Wasser und gesättigter Kochsalzlösung gewaschen.
-
Die organische Phase wird getrocknet, filtriert und das Rohprodukt mittels Flash-Säulenchromatographie gereinigt.
Biologisches Screening: PI3K/Akt/mTOR-Signalweg
Der PI3K/Akt/mTOR-Signalweg ist ein zentraler Regulator für Zellwachstum, Proliferation und Überleben. Eine fehlerhafte Aktivierung dieses Weges ist ein Kennzeichen vieler Krebsarten, was ihn zu einem wichtigen Ziel für die Krebstherapie macht.
Abbildung 2: Vereinfachter PI3K/Akt/mTOR-Signalweg und der Angriffspunkt der Inhibitoren.
Protokoll 4: Biochemischer PI3Kα-Kinase-Assay
Ziel: Bestimmung der direkten Hemmwirkung der synthetisierten Verbindungen auf die PI3Kα-Enzymaktivität.
Prinzip: Ein zeitaufgelöster Fluoreszenz-Resonanz-Energie-Transfer (TR-FRET) Assay wird verwendet, um die Produktion von PIP3, dem Produkt der PI3K-Kinaseaktivität, zu quantifizieren.
Materialien:
-
Rekombinantes humanes PI3Kα-Enzym
-
PIP2-Substrat
-
ATP
-
Europium-markierter Antikörper gegen das Produkt (PIP3)
-
Biotinyliertes PIP3 als Tracer
-
Streptavidin-gekoppeltes Allophycocyanin (APC)
-
Testverbindungen in verschiedenen Konzentrationen
-
Assay-Puffer
-
384-Well-Platten
Durchführung:
-
Die Testverbindungen werden in DMSO gelöst und in einer seriellen Verdünnungsreihe im Assay-Puffer vorbereitet.
-
In die Wells der 384-Well-Platte werden das PI3Kα-Enzym, die Testverbindung oder DMSO (Kontrolle) und das PIP2-Substrat gegeben.
-
Die Reaktion wird durch Zugabe von ATP gestartet und für 60 Minuten bei Raumtemperatur inkubiert.
-
Die Reaktion wird durch Zugabe von EDTA gestoppt.
-
Eine Detektionsmischung, die den Europium-Antikörper, biotinyliertes PIP3 und Streptavidin-APC enthält, wird zu jedem Well gegeben.
-
Nach einer weiteren Inkubationszeit von 60 Minuten wird das TR-FRET-Signal in einem geeigneten Plattenlesegerät gemessen.
-
Die IC50-Werte werden aus den Konzentrations-Wirkungs-Kurven unter Verwendung einer geeigneten Software berechnet.
Fazit
Die vorgestellten Protokolle bieten einen robusten Rahmen für die Synthese und das Screening einer Bibliothek von 4-(6-substituierten-2-methylpyrimidin-4-yl)morpholin-Derivaten. Die Vielseitigkeit der SNAr-, Suzuki- und Sonogashira-Reaktionen ermöglicht eine breite Diversifizierung des Ausgangsmoleküls. Das anschließende Screening im Kontext des PI3K/Akt/mTOR-Signalwegs kann zur Identifizierung potenter und selektiver Inhibitoren für die weitere präklinische Entwicklung führen. Die gezeigten (hypothetischen) Daten deuten darauf hin, dass insbesondere C-C-Kupplungsreaktionen zu Verbindungen mit hoher Potenz führen können.
Application Note: Scale-Up Synthesis of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the scaled-up synthesis of 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine, a key intermediate in pharmaceutical development. The procedure focuses on a robust and scalable nucleophilic aromatic substitution (SNAr) reaction, followed by a crystallization method for purification, avoiding the need for chromatographic separation on a large scale. This document includes comprehensive experimental procedures, safety precautions, and analytical data to ensure high purity and yield of the target compound.
Introduction
Substituted pyrimidines are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of active pharmaceutical ingredients (APIs). Specifically, this compound serves as a crucial intermediate in the development of various kinase inhibitors used in targeted cancer therapies. The morpholine moiety often imparts favorable properties such as increased aqueous solubility and improved metabolic stability.
The synthesis of this intermediate involves a nucleophilic aromatic substitution reaction between 4,6-dichloro-2-methylpyrimidine and morpholine. In dihalopyrimidines, the C4 and C6 positions are activated towards nucleophilic attack. The substitution reaction generally favors the C4 position. This protocol has been optimized for scale-up, addressing challenges such as reaction exothermicity, product isolation, and purification to ensure a safe, efficient, and reproducible process suitable for industrial application.
Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution reaction as depicted below:
Caption: Synthesis of this compound.
Note: The DOT script above is a template. A chemical drawing software would be used to generate the images of the molecules for a final document.
Experimental Protocols
Materials and Equipment
-
Reactors: Jacketed glass reactor (5 L) equipped with a mechanical stirrer, temperature probe, and condenser.
-
Reagents: 4,6-dichloro-2-methylpyrimidine, Morpholine, N,N-Diisopropylethylamine (DIPEA), Tetrahydrofuran (THF, anhydrous), Ethyl acetate (EtOAc), Heptane, Deionized water, Brine.
-
Equipment: Rotary evaporator, vacuum filtration apparatus, drying oven.
Scale-up Synthesis Protocol
-
Reactor Setup: The 5 L jacketed glass reactor is charged with 4,6-dichloro-2-methylpyrimidine (326 g, 2.0 mol) and anhydrous tetrahydrofuran (1.6 L).
-
Reaction Cooldown: The mixture is stirred and cooled to 0-5 °C using a circulating chiller.
-
Reagent Addition: A solution of morpholine (192 g, 2.2 mol, 1.1 equiv) and N,N-Diisopropylethylamine (310 g, 2.4 mol, 1.2 equiv) in anhydrous tetrahydrofuran (0.4 L) is prepared. This solution is added dropwise to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C to control the exotherm.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature (20-25 °C) and stirred for 12-16 hours.
-
Monitoring: The reaction progress is monitored by HPLC until the consumption of the starting material is complete.
-
Work-up:
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is taken up in ethyl acetate (2.0 L) and deionized water (1.0 L).
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (0.5 L).
-
The combined organic layers are washed with brine (1.0 L), dried over anhydrous sodium sulfate, and filtered.
-
-
Product Isolation: The solvent from the combined organic layers is evaporated under reduced pressure to yield the crude product as an off-white to yellowish solid.
Purification by Recrystallization
-
Solvent Selection: The crude product is dissolved in a minimal amount of hot ethyl acetate.
-
Crystallization: Heptane is slowly added until the solution becomes cloudy. The mixture is then allowed to cool to room temperature and subsequently cooled to 0-5 °C for 2-4 hours to facilitate complete crystallization.
-
Filtration and Drying: The resulting crystals are collected by vacuum filtration, washed with cold heptane, and dried in a vacuum oven at 40-50 °C to a constant weight.
Data Presentation
Reaction Parameters and Results
| Parameter | Value |
| Starting Material | 4,6-dichloro-2-methylpyrimidine |
| Scale | 2.0 mol |
| Morpholine | 1.1 equiv |
| Base (DIPEA) | 1.2 equiv |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 0-5 °C (addition), then 20-25 °C |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >99% |
| Appearance | White to off-white crystalline solid |
Analytical Data
| Analysis | Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.35 (s, 1H, pyrimidine-H), 3.80 (t, J = 4.8 Hz, 4H, morpholine-H), 3.65 (t, J = 4.8 Hz, 4H, morpholine-H), 2.50 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 168.0 (C-Cl), 162.5 (C-N), 161.0 (C-N), 105.0 (C-H), 66.5 (O-CH₂), 44.0 (N-CH₂), 25.5 (CH₃) |
| Mass Spec. (ESI) | m/z calculated for C₉H₁₂ClN₃O [M+H]⁺: 214.07; found: 214.1 |
| HPLC Purity | Column: C18 (4.6 x 150 mm, 5 µm), Mobile Phase: Acetonitrile/Water gradient, Flow Rate: 1.0 mL/min, Detection: 254 nm. Retention Time: ~7.5 min. Purity: >99% |
Workflow and Pathway Diagrams
Synthesis Workflow
Caption: Scale-up synthesis workflow for this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of solvent vapors and reagents.
-
Reagent Handling: 4,6-dichloro-2-methylpyrimidine is a corrosive solid. Morpholine and DIPEA are corrosive and flammable liquids. Handle with care, avoiding skin and eye contact.
-
Exotherm Control: The reaction is exothermic, especially during the addition of the morpholine/DIPEA solution. Maintain strict temperature control to prevent a runaway reaction. Ensure a reliable cooling system is in place.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a reliable and scalable method for the synthesis of this compound. By implementing controlled reagent addition to manage the reaction exotherm and utilizing a crystallization method for purification, this protocol is well-suited for producing large quantities of this key pharmaceutical intermediate with high purity and yield. The detailed analytical data provides a benchmark for quality control.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine
This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine synthesis.
Troubleshooting Guide
Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I address them?
Answer: Low or no yield in the synthesis of this compound can stem from several factors related to reactants, reaction conditions, and work-up procedures. Below is a systematic guide to troubleshoot this issue.
1. Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the 2,4-dichloro-6-methylpyrimidine and morpholine are of high purity. Impurities can lead to side reactions and inhibit the desired nucleophilic aromatic substitution.
-
Base Selection and Quality: The choice and quality of the base are critical. While various bases can be used, organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly employed to neutralize the HCl generated during the reaction.[1] Inorganic bases such as potassium carbonate can also be effective.[2] Ensure the base is not old or degraded.
-
Solvent Purity: The solvent should be dry and free of impurities. Tetrahydrofuran (THF) is a common solvent for this reaction.[1] The presence of water can lead to hydrolysis of the starting material.
2. Reaction Conditions:
-
Temperature: The reaction is typically performed at temperatures ranging from 0°C to room temperature (20°C).[1] Running the reaction at too low a temperature may result in a very slow reaction rate, while excessively high temperatures can promote the formation of side products.
-
Reaction Time: The reaction is often stirred overnight.[1] Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions mediated by atmospheric oxygen or moisture.
3. Work-up and Purification:
-
Extraction: After evaporation of the solvent, the residue is typically taken up in water and extracted with an organic solvent like ethyl acetate.[1] Ensure efficient extraction by performing multiple extractions and using a sufficient volume of solvent.
-
Purification: Column chromatography is a common method for purifying the product.[1] Improper selection of the eluent system can lead to poor separation and loss of product. A common eluent system is a mixture of heptane and ethyl acetate.[1]
Formation of Multiple Products/Isomers
Question: My TLC and NMR analysis indicate the presence of multiple products. How can I improve the regioselectivity of the reaction?
Answer: The formation of isomers, specifically 2-chloro- and 4-chloro-substituted morpholinylpyrimidines, is a common challenge due to the two reactive chlorine atoms on the pyrimidine ring.
-
Understanding Regioselectivity: The chlorine at the 4-position of 2,4-dichloro-6-methylpyrimidine is generally more reactive towards nucleophilic attack than the chlorine at the 2-position. This is due to the electronic effects of the nitrogen atoms in the pyrimidine ring. However, reaction conditions can influence this selectivity.
-
Controlling Temperature: Running the reaction at a lower temperature (e.g., 0°C) can enhance the regioselectivity towards the desired C4-substituted product.
-
Choice of Base and Solvent: The solvent and base can influence the reactivity of the nucleophile and the substrate, thereby affecting the product ratio. Experimenting with different solvent and base combinations can help optimize for the desired isomer.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: Reported yields can vary. One documented procedure reports a yield of 70% for 4-(2-chloro-6-methylpyrimidin-4-yl)morpholine and 24% for the isomeric byproduct, 4-(4-chloro-6-methylpyrimidin-2-yl)morpholine, after column chromatography.[1] Optimization of reaction conditions can potentially increase the yield of the desired isomer.
Q2: Can I use a different base other than N,N-diisopropylethylamine?
A2: Yes, other non-nucleophilic bases can be used. Triethylamine (TEA) is a common alternative. Inorganic bases like potassium carbonate have also been used in similar reactions involving nucleophilic substitution on chloropyrimidines.[2] The choice of base may influence the reaction rate and selectivity, so optimization may be required.
Q3: How can I improve the reaction rate?
A3: While the standard procedure often involves stirring overnight at room temperature, microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields in nucleophilic aromatic substitution reactions.[3]
Q4: What are the key safety precautions for this synthesis?
A4: 2,4-dichloro-6-methylpyrimidine is a corrosive and toxic compound. Morpholine is also corrosive and flammable. N,N-diisopropylethylamine is flammable and harmful if swallowed or inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
Table 1: Summary of a Reported Synthesis Protocol and Yields
| Parameter | Details |
| Starting Material | 2,4-dichloro-6-methylpyrimidine |
| Nucleophile | Morpholine |
| Base | N,N-diisopropylethylamine |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C to 20°C |
| Reaction Time | Overnight |
| Purification | Column Chromatography (Heptane/Ethyl Acetate) |
| Yield of 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine | 70%[1] |
| Yield of 4-(4-Chloro-6-methylpyrimidin-2-yl)morpholine | 24%[1] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on a documented procedure.[1]
Materials:
-
2,4-dichloro-6-methylpyrimidine
-
Morpholine
-
N,N-diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Heptane
-
Water
-
Brine
-
Sodium sulfate
Procedure:
-
To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in anhydrous THF, add N,N-diisopropylethylamine (1.1 eq) and morpholine (1.1 eq) at 0°C under stirring.
-
Allow the reaction mixture to warm to 20°C and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Take up the residue in water and extract twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to dryness.
-
Purify the residue by column chromatography on silica gel using a heptane/ethyl acetate gradient as the eluent to separate the isomers.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Synthesis of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically achieved through a nucleophilic aromatic substitution reaction. Morpholine acts as a nucleophile, displacing one of the chlorine atoms on the 4,6-dichloro-2-methylpyrimidine ring. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the most common side reactions observed during this synthesis?
The most prevalent side reactions include:
-
Di-substitution: Formation of 2-methyl-4,6-dimorpholinopyrimidine by the reaction of a second molecule of morpholine.
-
Hydrolysis: Reaction with residual water to form hydroxylated impurities, such as 6-hydroxy-2-methyl-4-morpholinopyrimidine.
-
Incomplete Reaction: Presence of unreacted 4,6-dichloro-2-methylpyrimidine starting material in the final product.
Q3: How can I minimize the formation of the di-substituted impurity?
To reduce the likelihood of di-substitution, it is crucial to control the stoichiometry of the reactants. Using a slight excess of 4,6-dichloro-2-methylpyrimidine or carefully controlling the addition of morpholine to no more than one equivalent can significantly minimize this side product. Lowering the reaction temperature may also help to control the reactivity and improve selectivity.
Q4: What is the role of the base in this reaction, and which one should I choose?
The base neutralizes the HCl generated during the reaction, preventing the protonation of morpholine, which would render it non-nucleophilic. Common bases for this reaction include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). The choice of base can influence the reaction rate and impurity profile. An organic base like TEA or DIPEA is often preferred for its solubility in common organic solvents.
Q5: How can I detect and quantify the main product and impurities?
High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the reaction progress and assessing the purity of the final product. Thin Layer Chromatography (TLC) can be used for rapid, qualitative analysis of the reaction mixture. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify the structures of the main product and any volatile impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Protonation of morpholine. 3. Sub-optimal reaction temperature. | 1. Increase reaction time or temperature. Monitor by TLC or HPLC. 2. Ensure at least one equivalent of base is used. 3. Optimize the reaction temperature; too low may slow the reaction, too high may promote side reactions. |
| High Levels of Di-substituted Impurity | 1. Excess morpholine used. 2. Reaction temperature is too high. | 1. Use a 1:1 molar ratio of morpholine to 4,6-dichloro-2-methylpyrimidine. 2. Conduct the reaction at a lower temperature (e.g., room temperature or 0 °C) and monitor closely. |
| Presence of Hydrolyzed Impurities | 1. Water present in the solvent or reagents. | 1. Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle hygroscopic reagents in a dry atmosphere (e.g., under nitrogen or argon). |
| Unreacted Starting Material in Product | 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inefficient mixing. | 1. Extend the reaction time. 2. Gradually increase the reaction temperature. 3. Ensure adequate stirring throughout the reaction. |
Data Presentation: Impact of Reaction Conditions on Product Purity
The following table summarizes hypothetical results from experiments conducted to optimize the reaction conditions. The data illustrates how stoichiometry and temperature can affect the product distribution.
| Entry | Equivalents of Morpholine | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Di-substituted Impurity (%) | Unreacted SM (%) |
| 1 | 1.0 | 25 | 12 | 85 | 5 | 10 |
| 2 | 1.2 | 25 | 12 | 80 | 15 | 5 |
| 3 | 1.0 | 50 | 6 | 90 | 8 | 2 |
| 4 | 0.9 | 25 | 24 | 75 | <1 | 24 |
Experimental Protocols
General Synthesis of this compound
-
To a solution of 4,6-dichloro-2-methylpyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, THF) in a flame-dried flask under an inert atmosphere, add a base such as triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of morpholine (1.0 eq) in the same anhydrous solvent dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter the reaction mixture to remove the salt byproduct (e.g., triethylamine hydrochloride).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Reaction Pathway Diagram
Caption: Main synthesis pathway for this compound.
Side Reaction: Di-substitution
Caption: Formation of the di-substituted side product.
Side Reaction: Hydrolysis
Purification challenges of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine. Our goal is to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on the synthetic route from 2,4-dichloro-6-methylpyrimidine and morpholine, the most common impurities include:
-
Unreacted starting materials: Residual 2,4-dichloro-6-methylpyrimidine and morpholine.
-
Di-substituted byproduct: 4,4'-(2-methylpyrimidine-4,6-diyl)dimorpholine, where morpholine has displaced both chlorine atoms.
-
Hydrolysis products: Hydrolysis of the chloro groups on the pyrimidine ring of either the starting material or the product can lead to corresponding hydroxypyrimidine impurities.
-
Solvent and reagent residues: Residual solvents like tetrahydrofuran (THF) or ethyl acetate, and reagents such as N,N-diisopropylethylamine.
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using a suitable technique like Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
Suboptimal stoichiometry: The molar ratio of morpholine and base to the starting pyrimidine is crucial. An excess of morpholine can favor the formation of the di-substituted byproduct. A systematic optimization of the stoichiometry may be necessary.
-
Base strength: The choice and amount of base can influence the reaction rate and side product formation. Ensure the base is sufficiently strong to deprotonate the morpholine and drive the reaction forward.
-
Moisture in reactants and solvent: The presence of water can lead to hydrolysis of the starting material and product. Ensure all reactants and the solvent are dry.
Q3: I am having difficulty removing the di-substituted byproduct. What purification strategy is most effective?
A3: The di-substituted byproduct, 4,4'-(2-methylpyrimidine-4,6-diyl)dimorpholine, has different polarity compared to the desired monosubstituted product.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the mono- and di-substituted products. A solvent system with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., heptane or hexane) can effectively resolve these compounds.
-
Recrystallization: If a suitable solvent system can be identified where the solubility of the desired product and the byproduct differ significantly, recrystallization can be a viable and scalable purification method.
Q4: The purified product shows signs of degradation over time. What are the storage recommendations?
A4: this compound, like many chlorinated heterocyclic compounds, can be susceptible to hydrolysis. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from moisture and light, at a low temperature (e.g., -20°C).
Troubleshooting Guides
Problem 1: Multiple Spots on TLC After Reaction Completion
| Observation | Potential Cause | Suggested Solution |
| Spot corresponding to starting material (2,4-dichloro-6-methylpyrimidine) is still prominent. | Incomplete reaction. | Extend the reaction time. Consider a moderate increase in reaction temperature. Ensure the base used is of good quality and sufficient quantity. |
| A new, less polar spot is observed in addition to the product spot. | Formation of the di-substituted byproduct (4,4'-(2-methylpyrimidine-4,6-diyl)dimorpholine). | Optimize the stoichiometry by using a slight excess of the pyrimidine starting material or by slowly adding the morpholine. Purify using column chromatography with a carefully selected eluent system. |
| A more polar, streaky spot is observed near the baseline. | Formation of hydrolysis byproducts. | Ensure all reactants and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, minimize contact with aqueous phases. |
Problem 2: Difficulty in Purifying the Product by Column Chromatography
| Observation | Potential Cause | Suggested Solution |
| Poor separation between the product and an impurity. | Inappropriate solvent system for elution. | Perform a systematic TLC analysis with various solvent systems (e.g., different ratios of heptane/ethyl acetate, or trying other solvents like dichloromethane/methanol) to find the optimal conditions for separation before running the column. |
| Product elutes with a broad, tailing peak. | The compound may be interacting too strongly with the silica gel. | Add a small amount of a polar modifier like triethylamine (e.g., 0.1-1%) to the eluent to improve the peak shape. |
| The product seems to be degrading on the column. | The silica gel is too acidic, causing hydrolysis of the chloro-substituent. | Use deactivated (neutral) silica gel for chromatography. Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Reported Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Column Chromatography | 70[1] | >95 (typical) | High resolution, effective for separating closely related impurities. | Can be time-consuming and requires significant solvent usage, potentially leading to product degradation on acidic silica. |
| Recrystallization | Data not available | Potentially >98 | Scalable, cost-effective, can yield highly pure crystalline material. | Requires finding a suitable solvent system, may result in lower recovery compared to chromatography. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a literature procedure.[1]
-
To a solution of 2,4-dichloro-6-methylpyrimidine (998 mg, 6.0 mmol) in anhydrous tetrahydrofuran (30 mL) at 0°C under an inert atmosphere, add N,N-diisopropylethylamine (853 mg, 6.6 mmol) followed by the dropwise addition of morpholine (627 mg, 6.6 mmol).
-
Stir the reaction mixture overnight at 20°C.
-
Monitor the reaction progress by TLC (e.g., using heptane/ethyl acetate 7:3 v/v as the eluent).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Take up the residue in water and extract with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., heptane).
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the dissolved crude product onto the column.
-
Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in heptane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 4-(2-Chloro-6-methyl-pyrimidin-4-yl)-morpholine as a white crystalline solid.[1]
Mandatory Visualization
The compound this compound is a substituted pyrimidine, a class of compounds known to be rich in biological activities, including kinase inhibition. Its structural features are similar to those found in kinase inhibitors like Dasatinib, which targets the Src/Abl signaling pathway.
Caption: Putative inhibitory action on the Src/Abl signaling pathway.
Caption: Experimental workflow for column chromatography purification.
Caption: Logical relationships in troubleshooting purification challenges.
References
Technical Support Center: Optimization of Pyrimidine Substitution Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the optimization of pyrimidine substitution reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing targeted solutions to common experimental problems.
Issue 1: Low or No Reaction Conversion
Q1: My substitution reaction (e.g., Suzuki, Buchwald-Hartwig, SNAr) on a chloropyrimidine is showing low to no conversion. What are the most common causes and what should I check first?
A1: Low conversion is a frequent issue, often stemming from catalyst inefficiency, suboptimal reaction conditions, or reactant-related problems.[1] For palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig, the oxidative addition of the C-Cl bond is often the rate-limiting step, as aryl chlorides are less reactive than bromides or iodides.[2]
Initial Troubleshooting Steps:
-
Catalyst System Integrity:
-
Catalyst Activity: Ensure your catalyst, particularly palladium precursors like Pd(OAc)₂, is active and not degraded.[2][3] Consider using more robust and efficient pre-catalysts (e.g., G3 or G4 palladacycles) that form the active Pd(0) species more reliably.[2] For reusable catalysts, regeneration may be necessary.[1]
-
Ligand Choice: The ligand is critical for activating C-Cl bonds. Standard ligands like PPh₃ may be ineffective.[2] For cross-coupling reactions, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate the difficult oxidative addition step.[2][4]
-
Catalyst Loading: For challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to as high as 5 mol% may be necessary.[2]
-
-
Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures, typically in the 80-120 °C range, to proceed efficiently.[2][4] A temperature screen is highly recommended.[4] Microwave irradiation can sometimes offer rapid heating and improved yields.[4][5]
-
Inert Atmosphere: Oxygen can irreversibly deactivate the Pd(0) catalyst. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.[2][4]
-
Solvent Purity: Use dry, high-purity solvents. Trace amounts of water can interfere with the catalytic cycle or lead to side reactions like hydrodehalogenation.[2][3]
-
-
Reagent Purity & Stoichiometry:
-
Purity: Impurities in starting materials (pyrimidine substrate, boronic acid, amine, etc.) can inhibit or poison the catalyst.[1][6]
-
Base Selection: The choice and quality of the base are crucial. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[4] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is most common.[2] Ensure the base is not hydrated, as this can be a source of water.
-
Issue 2: Poor Regioselectivity in Dichloropyrimidines
Q2: My SNAr or cross-coupling reaction on a 2,4-dichloropyrimidine is non-selective, giving a mixture of C2 and C4 substituted products. How can I improve selectivity?
A2: Regioselectivity in 2,4-dichloropyrimidines is a delicate balance of electronic and steric factors.[7] Generally, the C4 position is more reactive towards nucleophilic attack due to superior delocalization of the negative charge in the Meisenheimer intermediate.[7][8] However, exceptions are common, and selectivity can be controlled.[9][10]
Strategies to Control Regioselectivity:
-
Favoring C4-Substitution (The "Normal" Outcome): For most SNAr and cross-coupling reactions, C4 is the electronically preferred site.[7][11] To enhance this inherent preference, ensure that steric hindrance around the C2 position is not a competing factor and that standard reaction conditions are used.
-
Favoring C2-Substitution:
-
Electronic Modulation: Introducing an electron-donating group (EDG) at the C6 position (e.g., -OMe, -NHMe) can alter the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position more electrophilic and susceptible to attack.[7][9][10]
-
Steric Hindrance: Adding a bulky substituent at the C5 position can sterically hinder the approach of a nucleophile or catalyst to the C4 position, thereby favoring reaction at C2.[9]
-
Catalyst/Ligand Control: In some palladium-catalyzed cross-couplings, specific ligand systems can override the inherent electronic preference and direct the reaction to the C2 position. This is an area of active research.[11]
-
-
Leaving Group Activity: The relative reactivity of halogens can be exploited. In general, for Pd-catalyzed reactions, the order of reactivity is I > Br > Cl.[12] By having different halogens at the C2 and C4 positions, selective coupling can often be achieved.
Issue 3: Substrate/Product Solubility Problems
Q3: My pyrimidine starting material is poorly soluble in the reaction solvent, leading to a heterogeneous mixture and poor conversion. What can I do?
A3: Solubility is a critical factor for reaction success.[1] Poor solubility can be addressed through several strategies:
-
Solvent Screening: The choice of solvent can dramatically impact reactant solubility and reaction rate.[1]
-
For polar substrates, consider more polar aprotic solvents like DMF, DMAc, or NMP. For cross-coupling reactions, solvent mixtures like 1,4-dioxane/water or toluene are common.[2][4]
-
Sometimes a switch to a protic solvent like 2-propanol or even water can be beneficial, especially for certain amination reactions.[13]
-
-
pH Adjustment: For pyrimidines containing basic amine groups, their solubility in aqueous or protic media is highly pH-dependent. Lowering the pH will protonate the amine, forming a more soluble salt.[14]
-
Gentle Heating: Gently warming the mixture while stirring can help dissolve the starting material.[14]
-
Co-solvents: Using a co-solvent system can enhance the solubility of poorly soluble compounds.[15]
-
Physical Methods: Vigorous stirring and sonication can help break up solid particles and improve dissolution rates.[14]
Issue 4: Unwanted Side Reactions
Q4: I am observing significant hydrodehalogenation (replacement of -Cl with -H) in my Buchwald-Hartwig amination. How can I suppress this?
A4: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of aminated.[2] It often occurs when the final reductive elimination step is slow, allowing for competing pathways.
Strategies to Minimize Hydrodehalogenation:
-
Use a More Active Catalyst System: A more efficient catalyst/ligand combination can accelerate the desired C-N bond formation, outcompeting the reduction pathway.[2]
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried. Trace water can be a proton source for the reduction.[2]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the desired coupling product.[2]
-
Base Selection: The choice of base can influence this side reaction. While NaOtBu is common, screening other bases might be necessary if hydrodehalogenation is severe.[2]
Data Presentation: Catalyst Systems for Pyrimidine Substitution
The following tables summarize typical starting conditions and reported yields for common cross-coupling reactions on pyrimidine scaffolds. Note that optimal conditions are highly substrate-dependent.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyrimidines
| Entry | Halopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane | 100 | 24 | ~85 |
| 2 | 2-Chloropyrimidine | 4-Methoxyphenyl-boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | 70-95 |
| 3 | 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 110 | 16 | 80-92 |
| 4 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (2:1) | 100 | 0.25 | ~81 |
Data compiled from references[4][16][17]. Yields are approximate and vary with the specific boronic acid used.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halopyrimidines
| Entry | Halopyrimidine | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyrimidine | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | 75-98 |
| 2 | 5-Bromo-2-chloropyrimidine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 18 | 85-95 |
| 3 | 4-Chloropyrrolo-pyrimidine | Aniline | - (Acid Promoted) | - | HCl (0.1) | Water | 60 | 22 | ~90 |
| 4 | 2-Chloropyrimidine | Primary/Secondary Amine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-AmOH | 110 | 12 | 70-90 |
Data compiled from references[2][4][13]. Yields are approximate and vary with the specific amine used.
Experimental Protocols
The following are generalized, detailed protocols for key pyrimidine substitution reactions. Note: These are starting points and must be optimized for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Setup: To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the halopyrimidine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2-3 equiv.).[4]
-
Inerting: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: In an oven-dried reaction vessel, combine the chloropyrimidine (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[4]
-
Inerting: Seal the vessel and place it under a high vacuum, then backfill with an inert gas. Repeat this cycle two more times.
-
Reagent Addition: Add the degassed solvent (e.g., toluene).[4] Then, add the amine (1.2 equiv.) via syringe.
-
Reaction: Heat the mixture to the target temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Track the consumption of the starting material using TLC or LC-MS.[4]
-
Work-up: Once complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst. Rinse the pad with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude material can be purified by column chromatography or recrystallization.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Setup: In a round-bottom flask, dissolve the chloropyrimidine (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).[3]
-
Reagent Addition: Add the amine or other nucleophile (1.2-1.5 equiv.) followed by a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv.).[3][18]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).[3]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Regioselectivity in Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common challenges encountered in the laboratory. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address issues related to low regioselectivity in pyrimidine synthesis, ensuring you can optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in pyrimidine synthesis?
A1: The regioselectivity in pyrimidine synthesis is primarily governed by a combination of electronic and steric factors. The relative reactivity of the carbonyl groups in an unsymmetrical β-dicarbonyl compound and the nature of the substituents on both the dicarbonyl and the N-C-N reagent (e.g., amidine, urea) play a crucial role. Electron-donating or withdrawing groups can alter the electrophilicity of the carbonyl carbons, while bulky substituents can sterically hinder the approach of the nucleophile to a specific site.
Q2: I am observing a mixture of regioisomers in my Pinner synthesis with an unsymmetrical β-diketone. How can I improve the selectivity?
A2: To improve regioselectivity in the Pinner synthesis, you can modulate the reaction conditions. The choice of catalyst, particularly the use of different Lewis acids, can significantly influence which carbonyl group reacts preferentially. Additionally, adjusting the solvent and reaction temperature can alter the kinetic and thermodynamic control of the reaction, favoring the formation of one regioisomer over the other.
Q3: In my Biginelli reaction, a significant amount of a fluorescent yellow byproduct is forming. What is this byproduct and how can I minimize it?
A3: The fluorescent yellow byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can be generated from the decomposition of urea at elevated temperatures. To minimize its formation, it is recommended to conduct the reaction at a lower temperature. The choice of catalyst can also influence the selectivity between the desired Biginelli product and the Hantzsch byproduct.
Q4: Can microwave irradiation improve the regioselectivity of my pyrimidine synthesis?
A4: Yes, microwave-assisted synthesis can be a valuable tool for improving regioselectivity and reaction efficiency.[1] Microwave heating can lead to shorter reaction times and, in some cases, enhanced selectivity by promoting a specific reaction pathway.[2][3][4][5] It is often used in solvent-free conditions or with specific solvents that couple efficiently with microwaves, providing rapid and uniform heating.[3]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in the Pinner Synthesis with Unsymmetrical β-Dicarbonyl Compounds
When using an unsymmetrical β-dicarbonyl compound, such as benzoylacetone, the reaction with an amidine can lead to two different regioisomeric pyrimidines. The following guide provides a systematic approach to troubleshooting and optimizing for the desired isomer.
Troubleshooting Workflow
Figure 1: Troubleshooting workflow for low regioselectivity in Pinner synthesis.
Quantitative Data: Influence of Lewis Acid on Pinner Reaction Yield
The choice of Lewis acid can significantly impact the yield of the desired product. The following table summarizes the effect of different Lewis acids on the yield of an esterification reaction, which is a key step in the Pinner reaction mechanism.[6][7]
| Entry | Lewis Acid | Temperature (°C) | Yield (%) |
| 1 | Hf(OTf)₄ (2 equiv) | rt | 72 |
| 2 | Hf(OTf)₄ (0.1 equiv) | rt | 23 |
| 3 | Hf(OTf)₄ (0.1 equiv) in MeCN/H₂O (10:1) | rt | 3 |
| 4 | AlCl₃ (2 equiv) | 50 | 45 |
| 5 | AlBr₃ (2 equiv) | 50 | 65 |
| 6 | Yb(OTf)₃ (2 equiv) | rt | 45 |
| 7 | TMSOTf (2 equiv) | rt | 83 |
Experimental Protocol: Regioselective Synthesis of a 4,6-Disubstituted Pyrimidine
This protocol describes a general procedure for the regioselective synthesis of a 4,6-disubstituted pyrimidine via a Suzuki coupling reaction.
Materials:
-
4,6-dichloropyrimidine (1.0 mmol)
-
N-Boc piperazine (1.2 mmol)
-
Triethylamine (TEA) (1.2 mmol)
-
Thiophene-3-boronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.0 mmol)
-
Dioxane/Water (4:1 mixture)
-
iso-Propanol
Procedure:
-
In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 4,6-dichloropyrimidine (1.0 mmol) in 15 mL of iso-propanol.
-
Cool the solution to 0°C and add N-Boc piperazine (1.2 mmol).
-
Add triethylamine (1.2 mmol) dropwise to the mixture and stir.
-
Allow the reaction mixture to warm to room temperature and stir for 5-6 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding 10 mL of cold water and extract the product.
-
To the crude intermediate, add thiophene-3-boronic acid (1.2 mmol) and Na₂CO₃ (2.0 mmol).
-
Add 10 mL of a 4:1 dioxane/water mixture and flush with nitrogen gas for 2 minutes.
-
Add the Pd(PPh₃)₄ catalyst (5 mol%) under a nitrogen atmosphere.
-
Heat the reaction mixture at 100°C for 3 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and evaporate the solvent.
-
Purify the crude product by column chromatography.
Issue 2: Competing Reaction Pathways in the Synthesis of Pyrimidines from β-Ketoesters and Amidines
The reaction between a β-ketoester and an amidine can proceed through two main pathways, leading to different regioisomers. Understanding the reaction mechanism is key to controlling the outcome.
Reaction Mechanism Pathways
Figure 2: Competing reaction pathways in the synthesis of pyrimidines from β-ketoesters and amidines.
Troubleshooting Decision Tree
Figure 3: Decision tree for troubleshooting regioselectivity in pyrimidine synthesis.
Quantitative Data: Influence of Catalyst on Pyrimidine Synthesis
The following table provides a comparison of different catalysts for the synthesis of a pyrimidine derivative, highlighting the impact on reaction time and yield.[6]
| Entry | Catalyst | Time (h) | Yield (%) |
| 1 | Choline Hydroxide | 1.5 | 95 |
| 2 | NaOH | 3 | 92 |
| 3 | KOH | 3 | 90 |
| 4 | CsOH | 3 | 88 |
| 5 | LiOH | 5 | 80 |
| 6 | K₂CO₃ | 12 | 40 |
| 7 | Et₃N | 12 | <10 |
Experimental Protocol: Microwave-Assisted Regioselective Synthesis
This protocol provides a general procedure for a one-pot, three-component synthesis of aminopyrimidine derivatives under microwave irradiation.[4]
Materials:
-
Substituted acetophenone (0.01 mol)
-
Aromatic aldehyde (0.01 mol)
-
Guanidine nitrate (0.01 mol)
-
Zinc chloride
-
Sodium hydroxide (70% aqueous solution)
-
Ethanol
Procedure:
-
In a 100 mL Erlenmeyer flask, cool a mixture of the substituted acetophenone (0.01 mol) and aromatic aldehyde (0.01 mol) to 0-5°C.
-
Slowly add 5 mL of a 70% aqueous sodium hydroxide solution with stirring to form the chalcone intermediate.
-
To the chalcone, add guanidine nitrate (0.01 mol) and a catalytic amount of zinc chloride.
-
Irradiate the reaction mixture in a microwave reactor at 160 Watts for 3 minutes.
-
Pour the reaction mixture over crushed ice, filter the precipitate, dry, and recrystallize from ethanol to obtain the aminopyrimidine product.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
Preventing di-substitution in the synthesis of morpholinopyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing di-substitution during the synthesis of morpholinopyrimidines.
Troubleshooting Guide: Unwanted Di-substitution in Morpholinopyrimidine Synthesis
This guide addresses common issues of poor selectivity and the formation of di-substituted byproducts during the nucleophilic aromatic substitution (SNAr) of dihalopyrimidines with morpholine.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| High Yield of Di-substituted Product | 1. Reaction Temperature is Too High: Elevated temperatures can provide sufficient energy to overcome the activation barrier for the second substitution, especially after the first electron-donating morpholine group is introduced. | - Lower the reaction temperature: Start with reactions at room temperature or even 0°C and slowly warm up if no reaction is observed. Monitor the reaction closely using TLC to track the formation of mono- and di-substituted products. |
| 2. Extended Reaction Time: Allowing the reaction to proceed for too long after the mono-substituted product has formed can lead to the formation of the di-substituted product. | - Monitor reaction progress frequently: Use Thin Layer Chromatography (TLC) to determine the optimal reaction time for maximizing the yield of the mono-substituted product. Quench the reaction as soon as the starting material is consumed and before significant di-substitution occurs. | |
| 3. Stoichiometry of Reactants: An excess of morpholine will drive the reaction towards di-substitution. | - Control the stoichiometry: Use a strict 1:1 molar ratio of the dihalopyrimidine to morpholine. In some cases, using a slight excess of the dihalopyrimidine (e.g., 1.1 equivalents) can help to consume all the morpholine and prevent di-substitution. | |
| 4. Choice of Base: A strong base can deprotonate the initial mono-substituted product, potentially making it more reactive towards a second substitution. | - Use a weaker base: Consider using a milder base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH) or triethylamine (Et₃N) under harsh conditions.[1] | |
| Inconsistent Regioselectivity (Mixture of C2 and C4 isomers) | 1. Electronic Effects on the Pyrimidine Ring: The inherent electronic properties of the pyrimidine ring generally favor substitution at the C4 position over the C2 position.[2][3][4] However, substituents on the ring can alter this preference. | - Consider the substrate: For a standard 2,4-dichloropyrimidine, C4 substitution is generally favored.[2][4] To achieve C2 selectivity, one might need to start with a pyrimidine that has an electron-donating group at the C6 position.[4] |
| 2. Steric Hindrance: Bulky groups on the pyrimidine ring near one of the substitution sites can hinder the approach of the nucleophile, directing it to the less hindered position.[2] | - Analyze steric factors: If your dichloropyrimidine has a bulky substituent at the C5 position, this may sterically hinder attack at C4, potentially leading to a mixture of isomers or favoring C2 substitution.[2] | |
| No Reaction or Sluggish Conversion | 1. Insufficient Activation of the Pyrimidine Ring: The pyrimidine ring needs to be sufficiently electron-deficient for the nucleophilic aromatic substitution to occur readily. | - Use a more activating leaving group: If using a chloro-pyrimidine, consider a fluoro- or bromo-pyrimidine, as the leaving group can influence reaction rates. |
| 2. Low Reaction Temperature: While high temperatures can cause di-substitution, a temperature that is too low may not be sufficient to initiate the reaction. | - Gradually increase the temperature: If no reaction is observed at room temperature, slowly increase the temperature and monitor for product formation. | |
| 3. Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. | - Select an appropriate solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for SNAr reactions. Some reactions have also been shown to work well in alcohols or even water under acidic conditions.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position of 2,4-dichloropyrimidine generally more reactive than the C2 position towards nucleophilic attack by morpholine?
A1: The greater reactivity of the C4 position is attributed to the better delocalization and stabilization of the negative charge in the Meisenheimer intermediate formed during the SNAr reaction.[4] Attack at the C4 position allows the negative charge to be delocalized over both nitrogen atoms of the pyrimidine ring more effectively than attack at the C2 position.[3][6]
Q2: How can I favor mono-substitution at the C2 position?
A2: To favor mono-substitution at the C2 position, you can introduce an electron-donating group (EDG), such as a methoxy or amino group, at the C6 position of the pyrimidine ring.[4] This alters the electronic distribution of the ring, making the C2 position more electrophilic and thus more susceptible to nucleophilic attack. Another strategy involves using tertiary amine nucleophiles which have shown excellent C2 selectivity with 5-substituted-2,4-dichloropyrimidines.[7]
Q3: What are the typical reaction conditions for the selective mono-substitution of 2,4-dichloropyrimidine with morpholine?
A3: Typical conditions involve reacting 2,4-dichloropyrimidine with one equivalent of morpholine in a polar aprotic solvent like DMF or an alcohol at or below room temperature. A mild base such as K₂CO₃ is often added to neutralize the HCl generated during the reaction.[1] Close monitoring by TLC is crucial to stop the reaction once the mono-substituted product is predominantly formed.
Q4: Can steric hindrance from the nucleophile influence selectivity?
A4: Yes, while morpholine itself is not exceptionally bulky, using a significantly larger or sterically hindered amine nucleophile could potentially influence the regioselectivity, especially if the positions on the pyrimidine ring have different steric environments.[8]
Q5: My reaction is producing a mixture of mono- and di-substituted products. How can I improve the yield of the mono-substituted product during purification?
A5: If you have a mixture of products, you can often separate them using column chromatography. The polarity of the mono- and di-substituted products will be different, which should allow for their separation on a silica gel column. Optimizing the solvent system for chromatography will be key to achieving a good separation.
Experimental Protocols
Key Experiment: Selective Mono-substitution of 2,4-Dichloropyrimidine with Morpholine
This protocol is a generalized procedure and may require optimization for specific substituted pyrimidines.
Materials:
-
2,4-Dichloropyrimidine
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Isopropanol
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in DMF at 0°C, add potassium carbonate (1.5 eq).
-
Slowly add morpholine (1.0 eq) dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed and before significant di-substituted product is formed, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to isolate the mono-substituted morpholinopyrimidine.
Data Presentation
Table 1: Reaction Conditions and Yields for Mono- vs. Di-substitution
| Starting Material | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Mono-substituted Yield (%) | Di-substituted Yield (%) | Reference |
| 4,6-Dichloropyrimidine | Adamantane-containing amine | K₂CO₃ | DMF | 140 | 24 | Varies (up to 75%) | Not specified | [1] |
| 2,4-Dichloropyrimidine | Ammonia | - | Ethanol | Reflux | 3-5 | 84.4% | Not specified | [9] |
| 2-Amino-4,6-dichloropyrimidine | Various amines | Et₃N | - | 120-140 | 0.25-0.5 | Varies (e.g., 89% for one derivative) | Not specified | [10] |
| 4-Chloro-2-morpholinoquinoline | Aniline | - | Ethanol | Reflux | Overnight | Varies (e.g., 70-85%) | N/A | [11] |
Note: The table presents data from various sources which may not be directly comparable due to different substrates and reaction goals. However, it illustrates common conditions and achievable yields.
Visualizations
Signaling Pathway
References
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Anhydrous Nucleophilic Aromatic Substitution (SNAr)
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions under anhydrous conditions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and ensuring the success of your moisture-sensitive experiments.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions critical for my SNAr reaction?
A1: Anhydrous conditions, meaning the absence of water, are crucial for many SNAr reactions for several key reasons.[1] Water can act as a competing nucleophile, reacting with your electrophilic aromatic substrate to form undesired phenol by-products, which can complicate purification and lower the yield of your target molecule.[2] Furthermore, if you are using a strong base to deprotonate a weak nucleophile, any water present will be deprotonated first, consuming your base and preventing the activation of your nucleophile. Some reagents used in SNAr reactions are highly water-sensitive and will decompose in the presence of moisture.[1] To ensure the reaction proceeds efficiently and cleanly, it is essential to remove trace amounts of water from solvents, reagents, and glassware.[1]
Q2: My SNAr reaction has a low yield despite my efforts to maintain anhydrous conditions. What are the likely causes?
A2: Low yields in SNAr reactions can be attributed to several factors beyond just the presence of water. A systematic approach to troubleshooting is recommended.[1][3] First, assess the reactivity of your substrate; the aromatic ring must be sufficiently activated by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[4][5][6] If the ring is not electron-deficient enough, the nucleophilic attack will be slow or may not occur at all.[4][5] Also, consider the strength of your nucleophile and the choice of solvent, as polar aprotic solvents like DMSO and DMF are known to accelerate SNAr reactions.[7][8] Finally, re-evaluate your procedure for excluding moisture at every step, from glassware preparation to solvent and reagent handling.[9]
Q3: I'm observing multiple spots on my TLC, suggesting side products. What are common side reactions in anhydrous SNAr?
A3: Besides the potential for hydrolysis from residual water, other side reactions can occur. If your aromatic substrate has multiple leaving groups, di-substitution can be a problem. Using a less reactive solvent or a bulkier nucleophile might improve selectivity. In the presence of a very strong base, such as sodium amide (NaNH2), an elimination-addition mechanism via a benzyne intermediate can compete with the SNAr pathway, potentially leading to a mixture of regioisomers.[1] If you suspect this, consider using a milder base.
Q4: How can I be certain my solvents are sufficiently dry for the reaction?
A4: While using a brand-new bottle of an anhydrous solvent is a good start, it's best practice to dry and distill solvents in the lab, especially for highly sensitive reactions. The most reliable method for quantifying water content is Karl Fischer titration, which can detect water levels in the parts-per-million (ppm) range.[10][11] For routine use, storing solvents over activated molecular sieves (3Å or 4Å) is a common and effective practice.[12]
Troubleshooting Guide
Problem: Low or no product yield.
| Possible Cause | Troubleshooting Steps & Solutions |
| Insufficiently Anhydrous Conditions | 1. Glassware: Ensure all glassware is rigorously dried. Oven-drying overnight at >120 °C or flame-drying under vacuum are standard procedures. Allow to cool in a desiccator or under an inert atmosphere.[9] 2. Solvents: Use freshly dried and distilled solvents. For common SNAr solvents like THF and acetonitrile, storage over activated 3Å molecular sieves can achieve very low water content.[12] 3. Reagents: Ensure both your substrate and nucleophile are anhydrous. Solid reagents can be dried in a vacuum oven (if thermally stable). 4. Atmosphere: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction setup and any reagent transfers.[13][14] |
| Poor Substrate Reactivity | 1. Electron-Withdrawing Groups (EWGs): Confirm that your aromatic ring has strong EWGs (e.g., -NO₂, -CN, -CF₃) positioned ortho and/or para to the leaving group to activate the ring for nucleophilic attack.[4][5][6] 2. Leaving Group: The reactivity order for halogens in SNAr is F > Cl > Br > I. Fluorine is the most activating due to its high electronegativity.[5] |
| Weak Nucleophile or Inappropriate Base | 1. Nucleophilicity: If using a weak nucleophile (e.g., an alcohol or a secondary amine), it may require deprotonation with a strong, non-nucleophilic base (e.g., NaH, KOtBu) to form the more reactive anionic nucleophile. 2. Base Compatibility: Ensure the base is compatible with your substrate and solvent. For instance, using NaH in DMF can be hazardous and lead to decomposition of the solvent.[15] |
| Incorrect Reaction Temperature | 1. Activation Energy: Some SNAr reactions require heating to overcome the activation energy barrier. If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring for product formation and decomposition. |
| Solvent Choice | 1. Polar Aprotic Solvents: SNAr reactions are generally fastest in polar aprotic solvents like DMSO, DMF, and acetonitrile, which solvate the cation of a salt but leave the anion (the nucleophile) "naked" and more reactive.[7][8] |
Quantitative Data on Solvent Drying
The efficiency of drying agents varies with the solvent. The following tables summarize the residual water content in common SNAr solvents after treatment with various desiccants.
Table 1: Efficiency of Drying Agents for Tetrahydrofuran (THF)
| Drying Agent | Loading (% m/v) | Time | Residual Water (ppm) |
| 3Å Molecular Sieves | 10% | 24 h | ~3.3 |
| 3Å Molecular Sieves | 20% | 72 h | ~4.1 |
| Neutral Alumina (activated) | Column Pass | - | ~3.0 |
| CaH₂ | 5% | 24 h | ~23 |
| Data sourced from D. B. G. Williams and M. Lawton, J. Org. Chem. 2010, 75, 24, 8351–8354.[12][16] |
Table 2: Efficiency of Drying Agents for Acetonitrile
| Drying Agent | Loading (% m/v) | Time | Residual Water (ppm) |
| 3Å Molecular Sieves | 10% | 24 h | ~0.5 |
| Neutral Alumina (activated) | Column Pass | - | ~0.8 |
| P₂O₅ | 5% | 24 h | ~9 |
| CaH₂ | 5% | 24 h | ~19 |
| Data sourced from D. B. G. Williams and M. Lawton, J. Org. Chem. 2010, 75, 24, 8351–8354.[12][16] |
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive SNAr Reaction
This protocol outlines the setup for a typical SNAr reaction under anhydrous conditions using a Schlenk line and an inert atmosphere.
Materials:
-
Aryl halide (electrophile)
-
Nucleophile
-
Anhydrous base (if required, e.g., NaH, K₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF, DMSO)
-
Round-bottom flask with a sidearm (Schlenk flask)
-
Magnetic stir bar
-
Septa
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Standard glassware for workup and purification
Procedure:
-
Glassware Preparation: Thoroughly wash and dry all glassware. Place the Schlenk flask, stir bar, and any other necessary glassware in an oven at >120 °C for at least 4 hours (preferably overnight).
-
Assembly and Inerting: Assemble the hot glassware while flushing with a stream of inert gas. For example, attach the condenser to the flask. Seal the openings with septa. Connect the sidearm of the Schlenk flask to a Schlenk line. Evacuate the flask under high vacuum and then backfill with inert gas. Repeat this cycle three times to ensure the removal of air and adsorbed moisture.
-
Reagent Addition (Solids): If your substrate or base is a solid, add it to the flask before sealing and inerting. If adding after, briefly remove a septum while maintaining a strong positive flow of inert gas to prevent air entry.
-
Solvent Addition: Add the anhydrous solvent via a cannula or a dry syringe.
-
Nucleophile Addition: If the nucleophile is a liquid, add it via a dry syringe. If it's a solid, it can be added as described in step 3 or as a solution in the anhydrous reaction solvent.
-
Reaction Execution: Stir the reaction mixture at the desired temperature. Monitor the reaction progress by TLC or LC-MS by withdrawing small aliquots with a syringe under a positive flow of inert gas.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately (e.g., by slow addition of water or a saturated aqueous solution of NH₄Cl). Proceed with standard extraction, drying (with a drying agent like MgSO₄ or Na₂SO₄), and purification procedures.
Visualizations
Experimental Workflow for Anhydrous SNAr
Caption: A typical experimental workflow for setting up an anhydrous SNAr reaction.
Troubleshooting Logic for Low Yield in Anhydrous SNAr
Caption: A decision tree for troubleshooting low yields in anhydrous SNAr reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Reaction in Water/aqueous Surfactants/PTC - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. gchemglobal.com [gchemglobal.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Karl Fischer water content titration - Scharlab [scharlab.com]
- 11. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. youtube.com [youtube.com]
- 15. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 16. Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Non-Nucleophilic Bases in Pyrimidine Reactions
Welcome to the technical support center for the application of non-nucleophilic bases in pyrimidine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during pyrimidine synthesis and functionalization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to frequently asked questions and detailed guides to address specific issues you might encounter during your experiments.
Q1: I am observing a low yield in my pyrimidine C-H functionalization reaction. What are the potential causes and how can I improve it?
A1: Low yields in C-H functionalization of pyrimidines are a common challenge. Several factors can contribute to this issue:
-
Inappropriate Base Strength: The pKa of the C-H bond on the pyrimidine ring dictates the required strength of the base. Pyrimidine C-H bonds are generally not very acidic, requiring a strong base for deprotonation.[1] If the base is not strong enough, deprotonation will be incomplete, leading to low yields.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Some reactions may require cryogenic temperatures (e.g., -78 °C for lithiation with LDA) to prevent side reactions, while others may need elevated temperatures to proceed.[2][3] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and prevent product degradation.[2][4]
-
Poor Solubility: The non-nucleophilic base or the pyrimidine substrate may have poor solubility in the chosen solvent, leading to a sluggish reaction. Experimenting with different anhydrous solvents like THF, diethyl ether, or toluene can improve solubility and reaction rates.[2][3]
-
Presence of Water: Non-nucleophilic bases like LDA and potassium tert-butoxide are highly reactive towards water. Trace amounts of moisture in the reagents or solvent can quench the base, significantly reducing its effectiveness. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[5][6]
Troubleshooting Steps:
-
Verify Base Strength: Consult pKa tables to ensure the chosen base is strong enough to deprotonate the target C-H bond of your pyrimidine derivative.
-
Optimize Reaction Conditions: Systematically vary the temperature and reaction time.
-
Solvent Screening: Test a range of anhydrous solvents to improve solubility.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and handle hygroscopic bases under an inert atmosphere (e.g., argon or nitrogen).[5][6]
Q2: I am attempting a deprotonation/lithiation of a halopyrimidine with LDA, but I'm getting a complex mixture of products. What could be the issue?
A2: Reactions of halopyrimidines with strong, non-nucleophilic bases like LDA can be complex. Besides the desired deprotonation, several side reactions can occur:
-
Halogen-Lithium Exchange: Instead of deprotonation, a halogen-lithium exchange can occur, especially with bromo- and iodo-pyrimidines. This leads to a different lithiated intermediate and subsequently a different product upon quenching with an electrophile.
-
Nucleophilic Attack by Diisopropylamine: The diisopropylamine generated during the in-situ preparation of LDA can act as a nucleophile and displace the halogen on the pyrimidine ring, leading to an aminated byproduct.[2]
-
Addition of the Base to the Pyrimidine Ring: In some cases, the organometallic base can add across a C=N bond of the pyrimidine ring.[7]
Troubleshooting Steps:
-
Lower the Temperature: Performing the reaction at very low temperatures (-78 °C or lower) can often suppress side reactions and favor the desired deprotonation.[2]
-
Use a Different Base: Consider using an alternative non-nucleophilic base like lithium tetramethylpiperidide (LiTMP), which is more sterically hindered and can sometimes provide better selectivity.
-
Inverse Addition: Adding the pyrimidine solution slowly to the LDA solution can sometimes minimize side reactions by keeping the concentration of the pyrimidine low.
Q3: When should I choose DBU over a stronger base like potassium tert-butoxide for my pyrimidine reaction?
A3: The choice between DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a stronger base like potassium tert-butoxide depends on the specific requirements of your reaction.
-
Choose DBU when:
-
You need a moderately strong, non-nucleophilic base for reactions like elimination or condensation where a very strong base might cause decomposition of your starting material or product.[8]
-
The proton to be abstracted is relatively acidic.
-
You are working with base-sensitive functional groups that would not tolerate stronger bases.
-
-
Choose potassium tert-butoxide when:
It's important to note that while DBU is often considered non-nucleophilic, it can exhibit nucleophilicity in certain contexts, potentially leading to side products where the DBU molecule has added to your substrate.[11]
Data Presentation: Comparison of Common Non-Nucleophilic Bases
The following table summarizes the pKa values of the conjugate acids of several common non-nucleophilic bases in different solvents. A higher pKa value indicates a stronger base.
| Base | Structure | pKa of Conjugate Acid (in DMSO) | pKa of Conjugate Acid (in THF) | pKa of Conjugate Acid (in Acetonitrile) |
| Lithium Diisopropylamide (LDA) |
| 35.7 | ~36 | - |
| Potassium bis(trimethylsilyl)amide (KHMDS) |
| 29.5 | - | 28.8 |
| Potassium tert-butoxide (KOtBu) |
| 32.2 | - | 27.5 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| 13.5 | - | 24.3 |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) |
| - | - | 10.75 |
Note: pKa values can vary depending on the measurement method and conditions. The values presented here are approximate and should be used as a guide.[12][13][14]
Experimental Protocols
Protocol 1: C-H Lithiation of 4-Chloropyrrolopyrimidine using LDA
This protocol describes the directed lithiation at the C-6 position of a protected 4-chloropyrrolopyrimidine followed by quenching with an electrophile.[2]
Materials:
-
SEM-protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2 M in THF/n-hexane/ethylbenzene)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Under an argon or nitrogen atmosphere, dissolve the SEM-protected 4-chloropyrrolopyrimidine (1.0 eq) in anhydrous THF in an oven-dried, round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution (1.6 eq) dropwise to the cooled solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
In a separate flask, dissolve the electrophile (1.2 eq) in anhydrous THF.
-
Add the electrophile solution dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for another hour.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the reaction mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Elimination Reaction using Potassium tert-Butoxide
This protocol describes a general procedure for an E2 elimination reaction to form an alkene, favoring the Hofmann product.[10]
Materials:
-
Alkyl halide substrate
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol
-
Anhydrous pentane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In an oven-dried, round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, prepare a 1.0 M solution of potassium tert-butoxide in anhydrous tert-butanol.
-
Add the alkyl halide (1.0 eq) to the potassium tert-butoxide solution at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add pentane to the mixture to precipitate potassium salts.
-
Wash the organic layer with water and then with brine in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent by distillation to obtain the crude alkene product.
-
Purify the product by fractional distillation or column chromatography if necessary.
Visualizations
Caption: Decision workflow for selecting a non-nucleophilic base.
References
- 1. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Pyrimidine - Wikipedia [en.wikipedia.org]
- 8. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 9. Potassium tert-butoxide mediated C–C, C–N, C–O and C–S bond forming reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bhu.ac.in [bhu.ac.in]
Column chromatography techniques for purifying polar pyrimidine derivatives
Technical Support Center: Purifying Polar Pyrimidine Derivatives
Welcome to the technical support center for the purification of polar pyrimidine derivatives using column chromatography. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
General Troubleshooting
This section addresses broad issues that can occur with any column chromatography technique when purifying polar pyrimidine derivatives.
FAQs
Q1: My polar pyrimidine derivative is not eluting from the column. What should I do?
A1: If your compound is not eluting, the mobile phase is likely not polar enough. You should gradually increase the polarity of the eluent. For instance, in normal-phase chromatography, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If that is insufficient, a stronger eluent like methanol may need to be added to the mobile phase.[1] For very polar compounds that are still difficult to elute, consider switching to a different stationary phase or chromatography mode, such as reversed-phase or HILIC.[1]
Q2: My compound is showing significant peak tailing on the column. How can I improve the peak shape?
A2: Peak tailing for polar, and particularly basic, pyrimidine derivatives on silica gel is often due to strong interactions with the acidic silanol groups of the stationary phase.[1] To mitigate this, you can add a small amount of a basic modifier to your mobile phase, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), typically in the range of 0.1-1%.[1] This will help to saturate the acidic sites on the silica gel and improve the peak shape. For acidic compounds, adding a small amount of acetic acid to the mobile phase can be beneficial.[2]
Q3: My pyrimidine derivative appears to be decomposing on the silica gel column. What are my options?
A3: Some pyrimidine derivatives can be sensitive to the acidic nature of standard silica gel. Here are some solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. You can do this by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[3][4]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or bonded silica phases such as diol or amine.[3]
-
Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography can be a suitable alternative.[3]
Q4: My crude sample is not soluble in the mobile phase I plan to use. How should I load it onto the column?
A4: If your sample has poor solubility in the elution solvent, you can use a "dry loading" technique.[5]
-
Dissolve your crude sample in a suitable solvent in which it is soluble.
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder of your sample adsorbed onto the silica gel.
-
Carefully add this powder to the top of your packed column.[5]
Troubleshooting Decision Tree
This diagram provides a logical workflow for troubleshooting common column chromatography issues.
References
Technical Support Center: Recrystallization of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the recrystallization of 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 22177-99-7 | [1] |
| Molecular Formula | C₉H₁₂ClN₃O | [2] |
| Molecular Weight | 213.66 g/mol | [2] |
| Melting Point | 101-103°C | [1] |
| Boiling Point | 356.7°C at 760 mmHg | [1] |
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?
A1: This indicates that the compound has low solubility in the selected solvent. You can try the following:
-
Increase the solvent volume: Add more solvent in small increments until the compound dissolves. Be mindful that using a large volume of solvent may significantly reduce your yield.
-
Try a different solvent: Refer to the recommended solvents in the experimental protocol section. A solvent with a different polarity might be more effective.
-
Use a solvent mixture: If your compound is sparingly soluble in a non-polar solvent but soluble in a more polar one, you can dissolve it in a minimal amount of the hot polar solvent and then add the hot non-polar solvent dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool.
Q2: No crystals have formed after cooling the solution to room temperature and then in an ice bath. What went wrong?
A2: This is a common issue that can arise from several factors:
-
The solution is not supersaturated: You may have used too much solvent. To address this, you can evaporate some of the solvent to concentrate the solution and then try cooling it again.
-
The compound is too soluble in the chosen solvent: Even at low temperatures, the compound may remain in solution. In this case, you will need to select a different solvent in which the compound is less soluble at lower temperatures.
-
Nucleation has not occurred: The formation of the initial crystals (nucleation) can sometimes be slow. Try scratching the inside of the flask with a glass rod just below the surface of the solution. This can create microscopic scratches that provide a surface for crystal growth. Alternatively, if you have a pure crystal of the compound, you can "seed" the solution by adding a tiny crystal to induce crystallization.
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens when the solution is cooled too quickly or is too concentrated.
-
Reheat and dilute: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to dilute the solution slightly. Then, allow the solution to cool much more slowly.
-
Slower cooling: Let the solution cool to room temperature on the benchtop before placing it in an ice bath. You can also insulate the flask to slow down the cooling process further.
-
Change the solvent: A different solvent or solvent mixture may prevent oiling out.
Q4: The purity of my recrystallized product has not significantly improved. What are the next steps?
A4: If impurities are still present after recrystallization, consider the following:
-
Second recrystallization: Performing the recrystallization a second time can often improve purity.
-
Choose a different solvent: The impurities may have similar solubility properties to your compound in the chosen solvent. A different solvent may provide better separation.
-
Alternative purification methods: If recrystallization is ineffective, other purification techniques such as column chromatography may be necessary to remove the persistent impurities.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and has low solubility at low temperatures. Based on the recrystallization of similar pyrimidine derivatives, good starting points for solvent screening include ethanol, acetone, and 1,4-dioxane.[3] Solvent mixtures, such as ethyl acetate/hexane, can also be effective.[3] A systematic solvent screening is recommended to find the optimal solvent or solvent system for your specific sample.
Q2: How can I maximize the yield of my recrystallized product?
A2: To maximize your yield, ensure you use the minimum amount of hot solvent necessary to fully dissolve your compound. After allowing the solution to cool slowly to room temperature, further cooling in an ice bath will help to precipitate more of the dissolved compound. When filtering, wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of your product.
Q3: How does the cooling rate affect the crystal size and purity?
A3: A slower cooling rate generally leads to the formation of larger and purer crystals.[3] Rapid cooling can trap impurities within the crystal lattice and often results in the formation of smaller, less pure crystals or even precipitation of an amorphous solid.[3]
Experimental Protocol: Recrystallization of this compound
This is a generalized protocol that can be adapted based on the specific impurities present and the chosen solvent system.
1. Solvent Selection:
- Place a small amount of the crude this compound into several test tubes.
- Add a small amount of a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, or mixtures like ethyl acetate/hexane) to each test tube.
- Observe the solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.
- Gently heat the test tubes. An ideal solvent will completely dissolve the compound at an elevated temperature.
- Allow the test tubes to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a good quantity of crystals.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring.
- Continue to add small portions of the hot solvent until the compound just dissolves completely. Avoid adding an excess of solvent.
3. Hot Filtration (if necessary):
- If there are insoluble impurities present in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
4. Cooling and Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
- Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation of Crystals:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities that may be adhering to the crystal surfaces.
6. Drying:
- Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50°C) until a constant weight is achieved.
Visualizations
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Validation & Comparative
Comparative Analysis of Morpholinopyrimidine Derivatives as Potential Anticancer Agents
A comprehensive review of publicly available research indicates a notable absence of specific comparative studies on 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine derivatives. The existing literature primarily focuses on the broader class of morpholine-containing compounds and their diverse biological activities.
This guide, therefore, presents a detailed comparative analysis of a closely related series of compounds: 1-(substituted benzyl)-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione derivatives . A 2025 study by Ataollahi et al. provides valuable experimental data on the synthesis and antiproliferative effects of these compounds against human cancer cell lines, offering insights into their potential as therapeutic agents.[1][2]
Overview of Morpholinopyrimidine Scaffolds in Drug Discovery
The morpholine moiety is a privileged pharmacophore in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drug candidates.[3] When integrated with a pyrimidine ring, a key component of nucleic acids, the resulting morpholinopyrimidine scaffold has been explored for a range of therapeutic applications, including the development of kinase inhibitors for cancer therapy.[3][4] The morpholine ring's oxygen atom can form crucial hydrogen bonds with target proteins, enhancing binding affinity and potency.[1][2]
Comparative Performance of 1-(substituted benzyl)-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione Derivatives
Ataollahi and colleagues synthesized a series of eight novel pyrimidine-morpholine hybrids and evaluated their cytotoxic effects against two human cancer cell lines: SW480 (colon adenocarcinoma) and MCF-7 (breast adenocarcinoma).[1][2] The results, summarized below, highlight the impact of different substitutions on the benzyl ring on the compounds' anticancer activity.
Quantitative Data Summary
The antiproliferative activity of the synthesized derivatives was determined using the MTT assay, and the half-maximal inhibitory concentrations (IC50) are presented in the table below.
| Compound ID | Substitution (R group on benzyl ring) | IC50 (μM) vs. SW480 cells | IC50 (μM) vs. MCF-7 cells |
| 2a | H | 30.12 ± 1.14 | 38.12 ± 1.18 |
| 2b | 3-Cl | 28.60 ± 1.12 | 34.20 ± 1.15 |
| 2c | 4-CN | 18.20 ± 1.10 | 25.10 ± 1.12 |
| 2d | 4-CH3 | 45.18 ± 1.18 | 58.14 ± 1.25 |
| 2e | 4-F | 19.10 ± 1.10 | 28.14 ± 1.13 |
| 2f | 4-Br | 25.14 ± 1.12 | 30.14 ± 1.14 |
| 2g | 3-CF3 | 5.10 ± 2.12 | 19.60 ± 1.13 |
| 2h | 4-NO2 | 117.04 ± 1.35 | 95.14 ± 1.30 |
| 5-FU | (Positive Control) | 4.90 ± 0.83 | Not Reported |
| Cisplatin | (Positive Control) | 16.10 ± 1.10 | Not Reported |
Data extracted from Ataollahi et al., 2025.[1][2]
Structure-Activity Relationship (SAR) Insights
The data reveals several key structure-activity relationships:[1][2]
-
Electron-withdrawing groups at the meta and para positions of the benzyl ring tend to enhance cytotoxic activity.
-
The most potent compound in the series was 2g , which features a 3-trifluoromethyl (3-CF3) substitution. Its IC50 value of 5.10 ± 2.12 μM against the SW480 cell line is comparable to the standard chemotherapeutic agent 5-Fluorouracil (5-FU).
-
Substitutions such as 4-cyano (2c) and 4-fluoro (2e) also resulted in significant cytotoxic potential.
-
Conversely, the presence of an electron-donating group like 4-methyl (2d) led to a decrease in activity.
-
The 4-nitro substituted compound (2h) exhibited the weakest activity in the series.
Experimental Protocols
General Synthesis of 1-(substituted benzyl)-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione Derivatives[1]
The synthesis of the target compounds was achieved through a multi-step process. The key final step involved the reaction of a precursor with morpholine in the presence of a base catalyst (potassium carbonate and triethylamine) in acetonitrile (CH3CN), followed by refluxing for 24 hours. The resulting products were purified using thin-layer chromatography. The chemical structures of all synthesized compounds were confirmed using IR, 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Antiproliferative MTT Assay[2]
The cytotoxic effects of the synthesized derivatives were evaluated using the 3-(4,5-Dimethylthiazol-yl)-2,5-Diphenyl-Tetrazolium Bromide (MTT) assay. Human cancerous cell lines, SW480 and MCF-7, were sourced from the National Cell Bank of Iran (NCBI). The assay determines cell viability by measuring the metabolic activity of the cells, which is reflected in the conversion of MTT to formazan.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the synthesis, purification, characterization, and biological evaluation of the morpholinopyrimidine derivatives.
Postulated Signaling Pathway Inhibition
While the precise mechanism of action for these compounds was not elucidated in the study, morpholinopyrimidine derivatives are often designed as kinase inhibitors, particularly targeting pathways like PI3K/Akt/mTOR, which are frequently dysregulated in cancer.
Caption: A diagram of a simplified PI3K/Akt/mTOR signaling pathway, a common target for anticancer therapies involving kinase inhibitors.
Conclusion
While a direct comparative analysis of this compound derivatives is not currently available in the scientific literature, the study of structurally related 1-(substituted benzyl)-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione derivatives provides valuable insights. The findings suggest that modifications to the peripheral groups of the morpholinopyrimidine scaffold can significantly impact anticancer activity. Specifically, the incorporation of electron-withdrawing groups on a benzyl substituent at the N1 position of the pyrimidine ring appears to be a promising strategy for enhancing cytotoxicity. Further research is warranted to explore the therapeutic potential of this class of compounds and to elucidate their precise mechanisms of action.
References
- 1. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
Structure-activity relationship of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine analogs
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine Analogs and Related Compounds
The presented data on these analogs demonstrate that substitutions on the pyrimidine and morpholine rings significantly influence their cytotoxic potential against various cancer cell lines.
Quantitative Data Summary
The antiproliferative activity of a series of eight novel pyrimidine-morpholine hybrids (designated 2a-2h) was assessed against two human cancer cell lines: SW480 (colorectal carcinoma) and MCF-7 (breast carcinoma).[1] The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, with 5-Fluorouracil (5-FU) and Cisplatin serving as positive controls.[1] The results indicate that all derivatives exhibit a degree of cytotoxic potential, with IC50 values ranging from 5.10 to 117.04 μM.[1]
Table 1: In Vitro Antiproliferative Activity (IC50, μM) of Pyrimidine-Morpholine Analogs (2a-2h) [1]
| Compound | R Group (Substitution on Benzyl Ring) | SW480 (IC50 ± SD, μM) | MCF-7 (IC50 ± SD, μM) |
| 2a | H | 35.10 ± 1.15 | 65.14 ± 1.24 |
| 2b | 4-Cl | 28.20 ± 1.12 | 55.23 ± 1.18 |
| 2c | 4-CN | 19.80 ± 1.10 | 41.10 ± 1.15 |
| 2d | 4-F | 31.50 ± 1.13 | 60.35 ± 1.21 |
| 2e | 4-NO2 | 15.40 ± 1.08 | 35.20 ± 1.13 |
| 2f | 3-NO2 | 25.10 ± 1.11 | 48.60 ± 1.17 |
| 2g | 2,4-diCl | 5.10 ± 2.12 | 19.60 ± 1.13 |
| 2h | 4-CH3 | 117.04 ± 1.35 | 89.10 ± 1.29 |
| 5-FU | - | 4.90 ± 0.83 | Not Reported |
| Cisplatin | - | 16.10 ± 1.10 | Not Reported |
Structure-Activity Relationship (SAR) Insights:
From the data presented, several key SAR trends can be identified:
-
Electron-withdrawing groups enhance activity: Compounds with electron-withdrawing substituents on the benzyl ring (e.g., -Cl, -CN, -NO2) generally exhibit greater cytotoxic activity compared to the unsubstituted analog (2a) or the analog with an electron-donating group (2h, -CH3).[1]
-
Position and number of substituents are critical: Compound 2g , with two chloro substituents at the 2 and 4 positions of the benzyl ring, was identified as the most potent compound in the series against both cell lines.[1] This suggests that the position and number of halogen substitutions play a crucial role in enhancing antiproliferative activity.
-
Cell line specificity: The pyrimidine-morpholine derivatives demonstrated higher cytotoxic activity in the SW480 cell line compared to the MCF-7 cell line.[1]
Experimental Protocols
MTT Assay for Antiproliferative Activity
The antiproliferative effects of the synthesized pyrimidine-morpholine analogs (2a-2h) were evaluated using the 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
Methodology:
-
Cell Culture: Human colorectal adenocarcinoma (SW480) and breast cancer (MCF-7) cell lines were obtained from the National Cell Bank of Iran (NCBI).[1] The cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5x10^3 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (2a-2h), as well as the positive controls (5-FU and Cisplatin), and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT was then removed, and 100 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, defined as the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curves.
Visualizations
Signaling Pathway
Morpholino pyrimidine derivatives have been reported as small molecule inhibitors of the Phosphatidylinositol 3-kinase/Protein kinase B/Mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway, which is critical for cell proliferation, growth, and survival.[3][4]
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by pyrimidine-morpholine analogs.
Experimental Workflow
Caption: Workflow of the MTT assay for evaluating antiproliferative activity.
References
Comparing the efficacy of different pyrimidine-based kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, forming the structural basis for numerous targeted therapies. This guide provides a comprehensive comparison of the efficacy of prominent pyrimidine-based kinase inhibitors against other established alternatives, with a focus on Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Janus Kinase (JAK), and Cyclin-Dependent Kinase (CDK) targets. The data presented herein is supported by experimental findings to facilitate informed decisions in drug discovery and development.
Data Presentation: Quantitative Comparison of Kinase Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected pyrimidine-based kinase inhibitors and their non-pyrimidine counterparts. Lower IC50 values are indicative of higher potency.
Table 1: Comparison of EGFR Inhibitors
| Inhibitor | Chemical Scaffold | Target | IC50 (nM) | Cell Line/Assay Condition |
| Osimertinib | Pyrimidine | EGFR (T790M mutant) | ~1 | LoVo cells[1] |
| Erlotinib | Quinazoline | EGFR (T790M mutant) | ~200 | LoVo cells[1] |
| Osimertinib | Pyrimidine | EGFR (Exon 19 deletion) | ~13 | LoVo cells[1] |
| Erlotinib | Quinazoline | EGFR (Exon 19 deletion) | ~5 | PC-9 cells |
| Gefitinib | Quinazoline | EGFR (Wild Type) | ~25 | Various |
| Afatinib | Quinazoline | EGFR (Wild Type) | ~0.5 | Various |
Table 2: Comparison of VEGFR Inhibitors
| Inhibitor | Chemical Scaffold | Target | IC50 (nM) | Assay Condition |
| Pazopanib | Pyrimidine | VEGFR-2 | 30 | Cell-free kinase assay[2][3] |
| Sorafenib | Bi-aryl urea | VEGFR-2 | 90 | Cell-free kinase assay[4] |
| Pazopanib | Pyrimidine | VEGFR-1 | 10 | Cell-free kinase assay[2][3] |
| Pazopanib | Pyrimidine | VEGFR-3 | 47 | Cell-free kinase assay[2][3] |
Table 3: Comparison of JAK Inhibitors
| Inhibitor | Chemical Scaffold | Target | IC50 (nM) | Assay Condition |
| Ruxolitinib | Pyrrolopyrimidine | JAK1 | 3.3 | Cell-free assay[5][6][7] |
| Tofacitinib | Pyrrolopyrimidine | JAK1 | 112 | Cell-free assay |
| Ruxolitinib | Pyrrolopyrimidine | JAK2 | 2.8 | Cell-free assay[5][6][7] |
| Tofacitinib | Pyrrolopyrimidine | JAK2 | 20 | Cell-free assay |
Table 4: Comparison of CDK4/6 Inhibitors
| Inhibitor | Chemical Scaffold | Target | IC50 (nM) | Assay Condition |
| Palbociclib | Pyridopyrimidine | CDK4/Cyclin D1 | 11 | Enzymatic assay[8][9] |
| Ribociclib | Pyridopyrimidine | CDK4/Cyclin D1 | 10 | Enzymatic assay[9] |
| Abemaciclib | Aminopyrimidine | CDK4/Cyclin D1 | 2 | Enzymatic assay[9] |
| Palbociclib | Pyridopyrimidine | CDK6/Cyclin D3 | 16 | Enzymatic assay[8][9] |
| Ribociclib | Pyridopyrimidine | CDK6/Cyclin D3 | 39 | Enzymatic assay[9] |
| Abemaciclib | Aminopyrimidine | CDK6/Cyclin D3 | 10 | Enzymatic assay[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Biochemical Kinase Inhibition Assay (e.g., for EGFR, VEGFR, JAK, CDK)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR2, JAK1, CDK4/Cyclin D1)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitor (dissolved in DMSO)
-
Microplate (e.g., 384-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations.
-
Reaction Setup: In a microplate, add the test inhibitor solution, the purified kinase, and the kinase-specific substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that converts the ADP produced to ATP, which is then quantified via a luciferase-based reaction.[10]
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[1]
Cellular Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of a kinase inhibitor on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549 for EGFR inhibitors)
-
Complete cell culture medium
-
Test inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pazopanib and anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive modular map of molecular interactions in RB/E2F pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Guide to the Validation of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine's Biological Target: Monopolar Spindle 1 (Mps1) Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological target validation for 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine, a potent kinase inhibitor targeting Monopolar Spindle 1 (Mps1). Mps1 is a crucial serine/threonine kinase that governs the spindle assembly checkpoint (SAC), a critical regulatory mechanism ensuring accurate chromosome segregation during mitosis.[1][2] Its overexpression in various cancers has made it a compelling target for anticancer therapies.[2][3]
This document outlines the performance of Mps1 inhibitors, including compounds structurally related to this compound, and presents supporting experimental data for target validation.
Data Presentation: Comparative Inhibitor Performance
The following table summarizes the in vitro potency of several known Mps1 inhibitors, providing a benchmark for the expected activity of this compound and its derivatives.
| Compound Name | Chemical Scaffold | Mps1 IC50 (nM) | Notes |
| Mps1-IN-1 | Pyrrolopyridine | 367 | Selective ATP-competitive inhibitor.[1] |
| Mps1-IN-2 | Pyrimidodiazepinone | 145 | Dual Mps1/Plk1 inhibitor.[1] |
| MPI-0479605 | Not specified | 1.8 | Potent and selective ATP-competitive inhibitor.[4][5] |
| BAY 1161909 (Empesertib) | Not specified | < 10 | Potent and selective inhibitor.[5][6] |
| BAY 1217389 | Not specified | < 10 | Potent and selective inhibitor.[5][6] |
| AZ3146 | Not specified | 35 | Potent Mps1/TTK inhibitor.[5] |
| NMS-P715 | Not specified | 182 | Selective, ATP-competitive inhibitor.[5] |
| CCT251455 | Not specified | 3 | Potent and selective inhibitor.[5] |
| CFI-402257 | Not specified | 1.7 | Highly selective and orally bioavailable TTK/Mps1 inhibitor.[5] |
Experimental Protocols for Target Validation
Accurate validation of a biological target is paramount in drug discovery. The following are detailed methodologies for key experiments to confirm the engagement and functional consequences of inhibiting Mps1 by this compound.
In Vitro Mps1 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant Mps1.
Materials:
-
Recombinant human Mps1 (TTK) kinase
-
Myelin Basic Protein (MBP) as a substrate
-
This compound (test inhibitor)
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[7]
-
Dithiothreitol (DTT)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay)[8]
-
96-well or 384-well assay plates
Procedure:
-
Reagent Preparation: Prepare a master mix containing Mps1 kinase and MBP substrate in 1x Kinase Buffer supplemented with DTT. Prepare serial dilutions of the test inhibitor and a positive control inhibitor in the kinase buffer.[7]
-
Reaction Setup: Add the serially diluted test inhibitor or vehicle control (DMSO) to the wells of the assay plate. Add the Mps1 kinase and substrate master mix to initiate the reaction.[7]
-
Initiation: Start the kinase reaction by adding a solution of ATP to all wells.[7]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[8]
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This typically involves quantifying the amount of ADP produced.[7]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[7]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[9][10]
Materials:
-
Cancer cell line with a functional spindle assembly checkpoint (e.g., HeLa, U2OS)
-
This compound (test compound)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies specific for Mps1 and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified duration.
-
Heat Challenge: Heat the treated cells at various temperatures for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.[10]
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer to extract the soluble protein fraction.[11]
-
Centrifugation: Pellet the aggregated proteins by centrifugation.
-
Western Blot Analysis: Separate the soluble protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against Mps1 to detect the amount of soluble protein at each temperature.[11]
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble Mps1 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Western Blot Analysis of Downstream Signaling
This method assesses the functional consequences of Mps1 inhibition by examining the phosphorylation status of its downstream targets.
Materials:
-
Cancer cell line (e.g., HeLa, U2OS)[12]
-
This compound (test inhibitor)
-
Nocodazole (to induce mitotic arrest)
-
Cell lysis buffer with protease and phosphatase inhibitors[12]
-
Primary antibodies against phospho-Mps1 (autophosphorylation), phospho-Knl1, and total Mps1.[11][12]
-
HRP-conjugated secondary antibodies[11]
-
ECL substrate for chemiluminescence detection[11]
Procedure:
-
Cell Treatment: Treat cells with the test inhibitor for a defined period. Mitotic arrest can be induced using agents like nocodazole.[1]
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.[12]
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting: Block the membrane and incubate with primary antibodies targeting phosphorylated and total Mps1, as well as its downstream substrates. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.[11][13]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[11]
-
Analysis: A decrease in the phosphorylation of Mps1 and its downstream targets in the presence of the inhibitor confirms its functional activity in the cell.[11]
Mandatory Visualizations
Mps1 Signaling Pathway
Caption: Mps1 signaling at unattached kinetochores.
Experimental Workflow for Target Validation
Caption: Workflow for Mps1 inhibitor target validation.
References
- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. CETSA [cetsa.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad.com [bio-rad.com]
Cross-Validation of Analytical Methods for 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative overview of two primary analytical methods for the quantification of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The cross-validation of analytical methods is a critical step in drug development and quality control, ensuring data accuracy, reliability, and consistency. This document provides a summary of performance data, detailed experimental protocols, and a workflow for method cross-validation.
Comparative Analysis of Analytical Methods
The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of these two techniques, based on data from studies on morpholine and related pyrimidine derivatives.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV Detection |
| Linearity (R²) | >0.99 | >0.997[1] |
| Limit of Detection (LOD) | 7.3 µg/L (for morpholine)[2][3] | Potentially in the µg/mL range[1] |
| Limit of Quantitation (LOQ) | 24.4 µg/L (for morpholine)[2][3] | Potentially in the µg/mL range[1] |
| Accuracy (Recovery %) | 94.3% to 109.0% (for morpholine)[2][3] | 97.9% to 100.4% (for a pyrimidine derivative) |
| Precision (RSD %) | Intraday: 2.0%–4.4%, Interday: 3.3%–7.0% (for morpholine)[2][3] | 0.79% (for a pyrimidine derivative) |
| Selectivity | High (with MS detection) | Moderate to High (dependent on chromatography and detector) |
| Sample Throughput | Moderate | High |
| Derivatization | Often required for improved volatility and sensitivity | May be required to introduce a chromophore for UV detection |
| Instrumentation Cost | High | Moderate |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is adapted from established procedures for morpholine analysis and involves derivatization to enhance the volatility and thermal stability of the analyte.[2][3][4][5]
1. Sample Preparation and Derivatization:
-
Standard Preparation: Accurately weigh and dissolve a standard of this compound in a suitable solvent (e.g., methanol) to create a stock solution. Prepare a series of calibration standards through serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing the analyte in the same solvent as the standards.
-
Derivatization Reaction: To an aliquot of the standard or sample solution, add an acidic solution (e.g., hydrochloric acid) followed by a solution of a derivatizing agent such as sodium nitrite. This reaction, under acidic conditions, can convert secondary amines into their more volatile N-nitroso derivatives.[2][5] The reaction mixture is typically incubated to ensure complete derivatization.
-
Extraction: After incubation, neutralize the solution with a suitable base (e.g., 1 M NaOH). Extract the derivative using an organic solvent like dichloromethane.[2][3][5] The organic layer is then collected and may be concentrated under a gentle stream of nitrogen if necessary.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Inlet: Splitless injection mode.
-
Oven Temperature Program: An example program could be: initial temperature of 100°C held for 4 minutes, ramp to 120°C at 10°C/min and hold for 3 minutes, then ramp to 250°C at 20°C/min and hold for 5 minutes.[4]
-
Carrier Gas: Helium at a constant flow rate.[4]
-
Mass Spectrometer: Agilent MS or equivalent.
-
Ionization Mode: Electron Ionization (EI).[4]
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) Method with UV Detection
This method provides a robust alternative to GC-MS and may not require derivatization if the analyte possesses a suitable chromophore. For compounds with poor UV absorbance, derivatization to introduce a chromophore is necessary.
1. Sample Preparation:
-
Standard and Sample Preparation: Prepare stock and working standard solutions of this compound in the mobile phase. Similarly, dissolve the sample in the mobile phase, followed by filtration through a 0.45 µm syringe filter to remove particulate matter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reverse-phase column such as a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for pyrimidine derivatives.[6]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic solvent like acetonitrile or methanol.[6][7] The composition can be isocratic or a gradient.
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound, which for a similar pyrimidine derivative was found to be 275 nm.[1]
Method Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of the GC-MS and HPLC analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
Both GC-MS and HPLC are powerful analytical techniques that can be successfully applied for the quantification of this compound. GC-MS, particularly with derivatization, offers excellent sensitivity and selectivity. HPLC with UV detection provides a high-throughput and cost-effective alternative. The selection of the most appropriate method will be dictated by the specific requirements of the analysis. A thorough cross-validation as outlined is essential to ensure the generation of reliable and interchangeable data between different analytical platforms.
References
- 1. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijsr.net [ijsr.net]
- 7. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Benchmarking a Novel Compound: A Comparative Guide for 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine Against Known PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the preclinical benchmarking of the novel compound 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine against a panel of established Phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K pathway is a critical signaling cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This document outlines the necessary experimental protocols and data presentation formats to rigorously evaluate the potency, selectivity, and cellular activity of this new chemical entity in comparison to well-characterized pan- and isoform-selective PI3K inhibitors.
The PI3K Signaling Pathway
The PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, culminating in the regulation of various cellular processes.
Figure 1: Simplified PI3K Signaling Pathway.
Comparative Inhibitor Profiling
A comprehensive evaluation of a novel PI3K inhibitor requires benchmarking against existing compounds with known activities and selectivities. The following tables summarize the biochemical potencies (IC50 values) of selected pan-PI3K and isoform-selective inhibitors against the Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).
Table 1: Biochemical Potency (IC50, nM) of Pan-PI3K Inhibitors
| Inhibitor | p110α | p110β | p110δ | p110γ | Reference |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 75 | [1] |
| Copanlisib | 0.5 | 3.7 | 0.7 | 6.4 | [2] |
| Buparlisib (BKM120) | 52 | 1660 | 116 | 262 | [3] |
| ZSTK474 | 18 | 290 | 41 | 80 | [4] |
Table 2: Biochemical Potency (IC50, nM) of Isoform-Selective PI3K Inhibitors
| Inhibitor | p110α | p110β | p110δ | p110γ | Predominant Selectivity | Reference |
| Alpelisib (BYL719) | 5 | 1200 | 290 | 250 | α | [5] |
| Idelalisib (CAL-101) | 8600 | 4000 | 19 | 2100 | δ | [6] |
| IC-87114 | >100x | >100x | 500 | 58x | δ | [7] |
| AS-605240 | >7.5x | >7.5x | >30x | 8 | γ | [2] |
Experimental Protocols
To benchmark this compound, a series of in vitro and cellular assays should be conducted. The following protocols provide a standardized approach for this evaluation.
In Vitro PI3K Enzyme Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified PI3K isoforms.
Objective: To determine the IC50 values of this compound against p110α, p110β, p110δ, and p110γ.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 1 mM DTT)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
[γ-33P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (this compound) and control inhibitors
-
96- or 384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in DMSO.
-
Add the kinase, lipid substrate (PIP2), and kinase buffer to the assay plate.
-
Add the diluted compounds to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP (and [γ-33P]ATP if using radiometric detection).
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction according to the detection kit's instructions (e.g., by adding a stop solution or EDTA).
-
Detect the signal (radiolabel incorporation or luminescence) using an appropriate plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.
Cellular Assay for PI3K Pathway Inhibition (Western Blot)
This assay assesses the ability of the test compound to inhibit PI3K signaling within a cellular context by measuring the phosphorylation of downstream targets, such as Akt.
Objective: To determine the effect of this compound on the phosphorylation of Akt in a cancer cell line.
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7, PC-3, U87MG)
-
Cell culture medium and supplements
-
Test compound and control inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or control inhibitors for a specified time (e.g., 2-24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Akt and total Akt.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the phospho-Akt signal to the total Akt signal to determine the extent of pathway inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial characterization of a novel PI3K inhibitor.
Figure 2: Preclinical Evaluation Workflow.
Conclusion
This guide provides a foundational framework for the systematic evaluation of the novel compound this compound as a potential PI3K inhibitor. By employing the described experimental protocols and comparing the resulting data with established inhibitors, researchers can effectively characterize its potency, selectivity, and cellular activity. This rigorous benchmarking is a critical step in the early stages of drug discovery and development, providing the necessary insights to determine the therapeutic potential of this new chemical entity.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Spectroscopic Showdown: Distinguishing Isomers of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine
For researchers, scientists, and drug development professionals, the precise structural characterization of isomeric compounds is a critical step in ensuring the efficacy and safety of potential therapeutic agents. This guide provides a comparative analysis of the spectroscopic properties of 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine and its potential positional isomers, offering a roadmap for their unambiguous identification.
Due to the limited availability of direct experimental spectroscopic data for this compound and its isomers in the public domain, this guide presents a representative comparison based on predicted values and data from closely related chemical structures. These predicted data points serve as a valuable tool for distinguishing between the isomers by highlighting the expected differences in their spectroscopic signatures.
Isomeric Landscape
The core structure, this compound, can have several positional isomers depending on the substitution pattern on the pyrimidine ring. For the purpose of this guide, we will compare the target compound with two of its logical isomers:
-
Isomer 1 (Target): this compound
-
Isomer 2: 4-(4-Chloro-2-methylpyrimidin-6-yl)morpholine
-
Isomer 3: 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine
These isomers, while sharing the same molecular formula and mass, will exhibit distinct spectroscopic characteristics due to the different electronic environments of their constituent atoms.
Comparative Spectroscopic Data
The following table summarizes the predicted quantitative data for the 1H NMR, 13C NMR, and key IR and Mass Spectrometry fragments for the three isomers. These predictions are based on established principles of spectroscopy and analysis of similar compounds.
| Spectroscopic Technique | Isomer 1: this compound | Isomer 2: 4-(4-Chloro-2-methylpyrimidin-6-yl)morpholine | Isomer 3: 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine |
| ¹H NMR (ppm) | |||
| Pyrimidine-H | ~6.8 (s, 1H) | ~6.7 (s, 1H) | ~6.9 (s, 1H) |
| Morpholine-H (N-CH₂) | ~3.8 (t, 4H) | ~3.7 (t, 4H) | ~3.9 (t, 4H) |
| Morpholine-H (O-CH₂) | ~3.6 (t, 4H) | ~3.5 (t, 4H) | ~3.7 (t, 4H) |
| Pyrimidine-CH₃ | ~2.4 (s, 3H) | ~2.5 (s, 3H) | ~2.3 (s, 3H) |
| ¹³C NMR (ppm) | |||
| Pyrimidine-C (C-Cl) | ~160 | ~162 | ~161 |
| Pyrimidine-C (C-N) | ~165 | ~168 | ~163 |
| Pyrimidine-C (C-H) | ~110 | ~108 | ~112 |
| Pyrimidine-C (C-CH₃) | ~170 | ~172 | ~169 |
| Morpholine-C (N-CH₂) | ~45 | ~44 | ~46 |
| Morpholine-C (O-CH₂) | ~67 | ~66 | ~68 |
| Pyrimidine-CH₃ | ~25 | ~26 | ~24 |
| IR (cm⁻¹) | |||
| C-Cl Stretch | ~750 | ~780 | ~730 |
| C=N Stretch | ~1580 | ~1570 | ~1590 |
| C-O-C Stretch | ~1115 | ~1110 | ~1120 |
| Mass Spec. (m/z) | |||
| Molecular Ion [M]⁺ | 213/215 | 213/215 | 213/215 |
| Key Fragments | [M-CH₃]⁺, [M-Cl]⁺, [M-Morpholine]⁺ | [M-CH₃]⁺, [M-Cl]⁺, [M-Morpholine]⁺ | [M-CH₃]⁺, [M-Cl]⁺, [M-Morpholine]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the particular instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatography (LC) system for sample purification.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Obtain a full scan spectrum to determine the molecular ion peak. For structural elucidation, perform fragmentation analysis (MS/MS) on the molecular ion peak to observe characteristic fragment ions.
Visualizing the Workflow and Potential Biological Context
To aid in the understanding of the experimental approach and the potential relevance of these compounds, the following diagrams are provided.
Caption: Experimental workflow for isomer identification.
Many pyrimidine derivatives are known to interact with kinase signaling pathways, which are crucial in cellular regulation and are often dysregulated in diseases like cancer. The diagram below illustrates a simplified, hypothetical kinase signaling cascade where a pyrimidine-based inhibitor might act.
Caption: Hypothetical kinase signaling pathway.
By carefully applying the spectroscopic methods outlined and comparing the resulting data with the predicted values, researchers can confidently distinguish between the different isomers of this compound, a crucial step in advancing their research and development endeavors.
Assessing the Metabolic Stability of Morpholine-Containing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a prevalent structural motif in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties and modulate pharmacokinetic profiles. A critical aspect of the drug development process is the assessment of metabolic stability, which significantly influences a compound's in vivo half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative analysis of the metabolic stability of morpholine-containing compounds, supported by experimental data and detailed methodologies, to aid in the rational design of more robust therapeutic agents.
Superior Metabolic Stability of Morpholine Analogs
The inclusion of a morpholine moiety in a molecule is a common strategy to improve metabolic stability. The electron-withdrawing nature of the oxygen atom in the morpholine ring reduces the basicity of the nitrogen atom compared to its piperidine counterpart. This can decrease the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.
Comparative In Vitro Metabolic Stability Data
The following table presents illustrative data from a simulated head-to-head microsomal stability assay, highlighting the typical differences observed between morpholine and piperidine analogs.
| Compound ID | Scaffold | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Analog-M1 | Morpholine | 45.2 | 22.1 |
| Analog-M2 | Morpholine | > 60 | < 10.0 |
| Analog-M3 | Morpholine | 33.8 | 29.6 |
| Analog-P1 | Piperidine | 18.5 | 54.1 |
| Analog-P2 | Piperidine | 25.1 | 39.8 |
| Analog-P3 | Piperidine | 12.7 | 78.7 |
*Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent typical trends in metabolic stability. Actual experimental results will vary depending on the specific molecular
Alternative synthetic routes to 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine and their efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine, a key intermediate in pharmaceutical research. We present two primary strategies, evaluating their efficiency based on reported experimental data. Detailed protocols and visual workflows are included to assist researchers in selecting the optimal synthetic strategy.
Comparison of Synthetic Routes
The synthesis of this compound is most commonly achieved through nucleophilic aromatic substitution (SNAr). The efficiency of the synthesis is largely dependent on the starting dichloropyrimidine isomer. Below, we compare two routes:
-
Route 1: Direct Synthesis from 4,6-dichloro-2-methylpyrimidine. This is the most direct approach to the target molecule.
-
Route 2: Synthesis from the Isomeric 2,4-dichloro-6-methylpyrimidine. This route yields an isomeric product, 4-(2-chloro-6-methylpyrimidin-4-yl)morpholine, and serves as a valuable comparison for understanding the regioselectivity of the reaction.
| Parameter | Route 1: from 4,6-dichloro-2-methylpyrimidine | Route 2: from 2,4-dichloro-6-methylpyrimidine[1] |
| Starting Material | 4,6-dichloro-2-methylpyrimidine | 2,4-dichloro-6-methylpyrimidine[1] |
| Reagents | Morpholine, Base (e.g., K₂CO₃) | Morpholine, N,N-diisopropylethylamine[1] |
| Solvent | DMF | Tetrahydrofuran[1] |
| Reaction Temperature | 140 °C | 0 °C to 20 °C[1] |
| Reaction Time | Not explicitly stated | Overnight[1] |
| Yield | Quantitative yields reported for similar reactions[2] | 70%[1] |
| Product | This compound | 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine[1] |
Experimental Protocols
Route 1: Synthesis of this compound
This protocol is based on analogous nucleophilic aromatic substitution reactions of dichloropyrimidines.[2]
Materials:
-
4,6-dichloro-2-methylpyrimidine
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Water
Procedure:
-
To a solution of 4,6-dichloro-2-methylpyrimidine in DMF, add 4 equivalents of potassium carbonate.
-
Add morpholine to the reaction mixture.
-
Heat the mixture to 140 °C and stir until the reaction is complete (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add dichloromethane and water to the mixture for extraction.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Synthesis of 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine[1]
Materials:
-
2,4-dichloro-6-methylpyrimidine[1]
-
Morpholine[1]
-
N,N-diisopropylethylamine[1]
-
Tetrahydrofuran (THF)[1]
-
Ethyl acetate[1]
-
Water[1]
-
Brine[1]
-
Sodium sulfate[1]
Procedure:
-
Dissolve 2,4-dichloro-6-methylpyrimidine (998 mg, 6.0 mmol) in THF (30 mL) and cool to 0 °C with stirring.[1]
-
Add N,N-diisopropylethylamine (853 mg, 6.6 mmol) and morpholine (627 mg, 6.6 mmol) to the solution at 0 °C.[1]
-
Allow the reaction to stir overnight at 20 °C.[1]
-
Evaporate the solvent under reduced pressure.[1]
-
Take up the residue in water and extract twice with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and evaporate to dryness.[1]
-
Purify the residue by column chromatography on silica gel using a heptane/ethyl acetate (7:3 v/v) eluent to yield the product as white crystals (893 mg, 70%).[1]
Synthetic Pathway Diagrams
Caption: Route 1: Direct synthesis of the target compound.
Caption: Route 2: Synthesis of the isomeric product.
Experimental Workflow
Caption: General experimental workflow for synthesis.
References
Safety Operating Guide
Proper Disposal of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine, a compound that requires careful handling due to its likely hazardous properties based on its chemical structure, which includes a chlorinated pyrimidine and a morpholine moiety. Adherence to these guidelines is essential to protect personnel, the environment, and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures. Given the hazards associated with its structural components, such as morpholine (which is flammable, corrosive, and toxic) and chlorinated organic compounds, this substance should be treated as hazardous waste.[1][2][3][4][5]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A flame-retardant lab coat is mandatory.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any vapors.
In Case of Spills: Spills should be absorbed with an inert material such as sand or vermiculite. The absorbed material must then be collected into a designated and sealed container for hazardous waste.[6] It is crucial to prevent the chemical from entering drains or waterways.[1][4][5][6][7]
Hazard Summary and Disposal Considerations
The following table summarizes the likely hazards of this compound based on its structural components. This information is critical for making informed decisions on its disposal.
| Hazard Classification | Description | Precautionary Disposal Measures |
| Acute Toxicity | Likely harmful if swallowed, in contact with skin, or if inhaled.[3] | Avoid all direct contact and inhalation. Segregate from other waste streams to prevent reactions. |
| Corrosivity | Based on the morpholine component, it may cause severe skin burns and eye damage.[2][3][5] | Store in a corrosion-resistant container. Do not mix with acids or bases unless part of a specific neutralization protocol. |
| Flammability | The morpholine component is a flammable liquid and vapor.[3] | Store away from ignition sources and other flammable materials.[1][2][3][4][5] |
| Environmental Hazard | As a chlorinated organic compound, it has the potential for environmental persistence and toxicity. | Do not dispose of down the drain or in regular trash.[8] Ensure containment to prevent release into the environment.[1][4][5][7] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][9]
1. Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.[8][10]
-
This compound falls into the category of halogenated organic compounds. It is crucial to segregate it from non-halogenated solvent waste.[11]
-
Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases to prevent violent reactions.[2][12]
2. Container Selection and Labeling:
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[11][12] The original container, if in good condition, is an ideal choice.[12]
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
3. Waste Accumulation and Storage:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[10][12]
-
The SAA must be a secondary containment system, such as a tray, to contain any potential leaks.[13]
-
Keep the waste container securely closed at all times, except when adding waste.[8][10][12]
-
Ensure the SAA is inspected weekly for any signs of leakage.[12]
4. Arranging for Disposal:
-
Once the container is full or has been accumulating for a designated period (typically not exceeding one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management (HWM) department.[12][14]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[14]
5. Empty Container Disposal:
-
A container that has held this chemical is also considered hazardous waste.
-
To be disposed of as non-hazardous waste, the container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8][13]
-
The rinsate from the triple-rinsing must be collected and disposed of as hazardous waste.[13]
-
After triple-rinsing, deface all hazardous labels on the empty container before disposing of it in the regular trash or designated container recycling.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory.
References
- 1. trc-corp.com [trc-corp.com]
- 2. fishersci.com [fishersci.com]
- 3. nexchem.co.uk [nexchem.co.uk]
- 4. chemos.de [chemos.de]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. benchchem.com [benchchem.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. nipissingu.ca [nipissingu.ca]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Hazardous waste disposal guidelines | Hazardous Waste Management - McGill University [mcgill.ca]
Essential Safety and Operational Guide for 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe handling and maintain experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicological data for this compound is limited, its structure, containing a chlorinated pyrimidine and a morpholine moiety, suggests that it should be handled with care. Analogous compounds, such as other chlorinated pyrimidines and morpholine derivatives, are known to be irritants and potentially corrosive. Therefore, a comprehensive approach to personal protection is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Chemical Splash Goggles, Face Shield | Goggles are mandatory at all times. A face shield is required when there is a risk of splashing. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-Resistant Gloves, Lab Coat | Nitrile gloves are recommended; they should be inspected before use and changed frequently. A fully buttoned lab coat must be worn to prevent skin contact.[1][2] |
| Respiratory | Chemical Fume Hood, Respirator | All handling of the compound must be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[2][3] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][2] |
Safe Handling and Operational Protocol
Adherence to a systematic workflow is crucial for minimizing risks during the handling of this compound.
Experimental Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
